Niacin-15N,13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
127.08 g/mol |
IUPAC Name |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
InChI Key |
PVNIIMVLHYAWGP-HNZXROKESA-N |
Isomeric SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Niacin-15N,13C3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Niacin-15N,13C3, an isotopically labeled form of niacin (Vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methods.
Chemical Properties
This compound is a stable isotope-labeled version of nicotinic acid where one nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three carbon atoms are substituted with ¹³C. These substitutions result in a molecule with a higher molecular weight than endogenous niacin, making it an ideal tracer and internal standard for mass spectrometry-based analyses.[1]
Quantitative Data
The key chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of unlabeled niacin are also provided.
| Property | This compound | Niacin (unlabeled) |
| CAS Number | 2483829-87-2 | 59-67-6 |
| Molecular Formula | C₃¹³C₃H₅¹⁵NO₂ | C₆H₅NO₂ |
| Molecular Weight | 127.08 g/mol | 123.11 g/mol |
| Melting Point | Not empirically determined; estimated to be similar to unlabeled niacin. | 236.6 °C |
| Solubility | Not empirically determined; expected to be similar to unlabeled niacin. | Water: 16 mg/mLEthanol: 10 mg/mLDMSO: 25 mg/mL |
| Appearance | White to off-white solid | White crystalline powder |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol specifically for this compound is not publicly available. However, based on established methods for the synthesis of isotopically labeled pyridines and related compounds, a plausible synthetic route can be devised. The two primary strategies for such a synthesis are a chemo-enzymatic approach or a total chemical synthesis involving a Zincke reaction.
Hypothetical Chemo-Enzymatic Synthesis Protocol
This approach leverages the specificity of enzymes to construct the labeled niacin molecule from isotopically labeled precursors. This method can offer high yields and stereospecificity.
Objective: To synthesize this compound from ¹³C-labeled precursors and a ¹⁵N-labeled nitrogen source using a combination of chemical and enzymatic reactions.
Materials:
-
¹³C-labeled starting materials (e.g., [¹³C₃]-glyceraldehyde-3-phosphate)
-
¹⁵N-labeled ammonia (¹⁵NH₃) or ammonium salt (¹⁵NH₄Cl)
-
A suitable biocatalyst, such as an engineered nitrilase or a whole-cell system expressing the necessary enzymes.
-
Standard laboratory reagents and solvents for extraction and purification.
-
High-Performance Liquid Chromatography (HPLC) system for purification.
-
Mass spectrometer and NMR spectrometer for product characterization.
Methodology:
-
Precursor Synthesis: Synthesize a ¹³C-labeled precursor that can be enzymatically converted to the pyridine ring of niacin. The specific precursor would depend on the chosen enzymatic pathway.
-
Enzymatic Cyclization and Aromatization: In a buffered aqueous solution, combine the ¹³C-labeled precursor with the ¹⁵N-labeled nitrogen source and the biocatalyst. The enzyme(s) will catalyze the formation of the pyridine ring, incorporating both the ¹³C and ¹⁵N isotopes.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques such as LC-MS to detect the formation of the desired labeled nicotinonitrile or a related intermediate.
-
Purification of Labeled Intermediate: Once the enzymatic reaction is complete, the labeled intermediate is extracted from the reaction mixture using liquid-liquid extraction or solid-phase extraction. Further purification is achieved by HPLC.
-
Hydrolysis to this compound: The purified, labeled nicotinonitrile intermediate is then hydrolyzed to the carboxylic acid to yield this compound. This can be achieved through either acidic or basic hydrolysis, or potentially with a nitrile hydratase enzyme.
-
Final Purification and Characterization: The final product, this compound, is purified by recrystallization or HPLC. The identity and isotopic enrichment of the final compound are confirmed by high-resolution mass spectrometry and ¹³C and ¹⁵N NMR spectroscopy.
Plausible Chemical Synthesis via Zincke Reaction
The Zincke reaction provides a classic chemical method for the synthesis of pyridinium salts, which can be precursors to pyridines. A modified Zincke reaction could be adapted for the synthesis of ¹⁵N-labeled pyridines.
Objective: To synthesize this compound through a multi-step chemical synthesis starting from a ¹³C-labeled precursor and incorporating ¹⁵N via a Zincke intermediate.
Materials:
-
A suitable ¹³C-labeled precursor for the pyridine ring.
-
2,4-Dinitrochlorobenzene
-
¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)
-
Standard organic synthesis reagents and solvents.
-
Silica gel for column chromatography.
-
Standard analytical equipment for characterization (NMR, MS).
Methodology:
-
Synthesis of a ¹³C-labeled Pyridine Precursor: Synthesize a pyridine derivative containing the desired ¹³C labels and a suitable leaving group.
-
Formation of the Zincke Salt: React the ¹³C-labeled pyridine precursor with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt.
-
Ring Opening and ¹⁵N Incorporation: The Zincke salt is then reacted with ¹⁵NH₄Cl. This step involves the ring-opening of the pyridinium salt, followed by the incorporation of the ¹⁵N from ammonia and subsequent ring-closure to form the ¹⁵N,¹³C-labeled pyridine ring.
-
Functional Group Manipulation: The resulting labeled pyridine derivative is then chemically modified to introduce the carboxylic acid group at the 3-position, yielding this compound.
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and isotopic labeling are confirmed by NMR and mass spectrometry.
Visualizations
Synthesis Workflow
References
Niacin-15N,13C3 in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers have become an indispensable tool in metabolic research, enabling the precise tracking of metabolic pathways and the quantification of flux rates. Niacin (Vitamin B3) is a critical precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular redox reactions and energy metabolism. The stable isotope-labeled form, Niacin-15N,13C3, offers a powerful method for dissecting the intricacies of NAD+ metabolism. This technical guide provides an in-depth overview of the applications of this compound in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the relevant metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful tracer in their work.
Introduction to Niacin Metabolism and Stable Isotope Tracing
Niacin is a water-soluble vitamin that plays a pivotal role in cellular metabolism. It is a precursor for the biosynthesis of NAD+ and NADP+, which are involved in hundreds of metabolic reactions. The two primary pathways for NAD+ biosynthesis are the Preiss-Handler pathway, which utilizes nicotinic acid (a form of niacin), and the salvage pathway, which recycles nicotinamide.
Stable isotope tracing is a technique that uses molecules in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N). These labeled molecules, or tracers, can be introduced into biological systems, and their metabolic fate can be tracked using analytical techniques like mass spectrometry. This compound is a stable isotope-labeled version of niacin that contains one ¹⁵N atom and three ¹³C atoms. By tracing the incorporation of these heavy atoms into NAD+ and its related metabolites, researchers can gain quantitative insights into the dynamics of NAD+ metabolism.
Applications of this compound in Metabolic Studies
The use of this compound as a tracer offers several key applications in metabolic research:
-
Quantification of NAD+ Biosynthesis Rates: By measuring the rate of incorporation of the stable isotopes from this compound into the NAD+ pool, researchers can determine the absolute or relative rates of NAD+ synthesis through the Preiss-Handler pathway.
-
Metabolic Flux Analysis: This technique allows for the determination of the flow of metabolites through various interconnected pathways. This compound can be used to trace the flux through NAD+ biosynthetic and consuming pathways.
-
Drug Development and Target Validation: Many therapeutic agents are designed to modulate metabolic pathways. This compound can be employed to assess the on-target and off-target effects of drugs on NAD+ metabolism. This is particularly relevant for drugs targeting enzymes involved in NAD+ synthesis or consumption, such as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors in cancer therapy.
-
Disease Research: Dysregulation of NAD+ metabolism has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This compound can be used to investigate the alterations in NAD+ metabolism in these disease states, providing valuable insights into disease mechanisms and potential therapeutic targets.
Experimental Protocols
In Vitro Stable Isotope Tracing with this compound in Cell Culture
This protocol outlines a general procedure for conducting a stable isotope tracing experiment using this compound in cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Prepare cell culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but often ranges from 10 to 100 µM. Remove the existing medium from the cells and replace it with the tracer-containing medium.
-
Incubation: Incubate the cells for a specific period. The incubation time will depend on the metabolic rate of the cells and the specific pathway being investigated. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific parameters for the LC separation and MS detection will need to be optimized for the analysis of niacin, NAD+, and related metabolites.
In Vivo Stable Isotope Tracing with this compound in Animal Models
This protocol provides a general framework for an in vivo tracing study in a mouse model.
Materials:
-
This compound
-
Sterile saline solution
-
Animal model (e.g., mouse)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Methanol (80%), pre-chilled to -80°C
-
LC-MS system
Procedure:
-
Tracer Administration: Prepare a sterile solution of this compound in saline. The tracer can be administered via various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route should be optimized based on the specific research question and animal model. Continuous IV infusion is often preferred for achieving a steady-state labeling of metabolites in the blood.
-
Tracer Circulation: Allow the tracer to circulate for a predetermined period. Similar to in vitro studies, a time-course experiment is advisable to determine the kinetics of tracer incorporation into different tissues.
-
Tissue Collection: At the designated time point, anesthetize the animal and collect blood and tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in pre-chilled 80% methanol.
-
Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.
-
-
LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS to determine the isotopic enrichment in niacin, NAD+, and other relevant metabolites.
Data Presentation
The quantitative data obtained from this compound tracer studies are typically presented in tables that summarize the isotopic enrichment and concentrations of key metabolites.
Table 1: LC-MS/MS Parameters for the Analysis of Niacin and its Metabolites
| Parameter | Value |
| Liquid Chromatography | |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | Aqueous buffer with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |
| Gradient | Optimized for the separation of polar metabolites |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Niacin | To be determined based on unlabeled standard |
| Product Ion(s) (m/z) for Niacin | To be determined based on unlabeled standard |
| Precursor Ion (m/z) for this compound | Precursor m/z + 4 |
| Product Ion(s) (m/z) for this compound | To be determined based on labeled standard |
| Precursor Ion (m/z) for NAD+ | To be determined based on unlabeled standard |
| Product Ion(s) (m/z) for NAD+ | To be determined based on unlabeled standard |
| Precursor Ion (m/z) for Labeled NAD+ | Precursor m/z + 4 |
| Product Ion(s) (m/z) for Labeled NAD+ | To be determined based on labeled standard |
Table 2: Hypothetical Quantitative Results from an In Vitro this compound Tracing Experiment in Cancer Cells
| Metabolite | Isotope | Concentration (µM) - Control | Concentration (µM) - Drug Treated | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Drug Treated |
| Niacin | M+0 | 5.2 ± 0.8 | 4.9 ± 0.6 | - | - |
| M+4 | 25.8 ± 3.1 | 26.3 ± 2.9 | 83.2 ± 2.5 | 84.6 ± 2.1 | |
| NAD+ | M+0 | 150.3 ± 15.2 | 95.7 ± 10.1 | - | - |
| M+4 | 35.6 ± 4.1 | 12.1 ± 1.5 | 19.1 ± 2.2 | 11.2 ± 1.3 | |
| NADP+ | M+0 | 45.1 ± 5.3 | 30.2 ± 3.8 | - | - |
| M+4 | 8.9 ± 1.1 | 3.5 ± 0.5 | 16.5 ± 1.9 | 10.4 ± 1.2 |
Data are presented as mean ± standard deviation from three biological replicates. M+0 represents the unlabeled metabolite, and M+4 represents the metabolite labeled with four heavy isotopes from this compound.
Visualization of Metabolic Pathways
Understanding the metabolic context of this compound tracing is crucial for data interpretation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in NAD+ metabolism.
The Preiss-Handler Pathway
This pathway describes the synthesis of NAD+ from nicotinic acid (niacin).
Caption: The Preiss-Handler pathway for NAD+ synthesis from this compound.
NAD+ Salvage Pathway
This pathway recycles nicotinamide back to NAD+.
Caption: The NAD+ salvage pathway recycling nicotinamide.
Experimental Workflow for this compound Tracer Studies
This diagram illustrates the general workflow for a stable isotope tracing experiment.
Caption: General workflow for this compound metabolic tracer studies.
Conclusion
This compound is a valuable tool for interrogating the complexities of NAD+ metabolism. Its application in metabolic studies provides a dynamic and quantitative view of NAD+ biosynthesis and utilization, which is essential for advancing our understanding of cellular metabolism in health and disease. The detailed protocols and data presentation formats provided in this guide are intended to facilitate the adoption of this powerful technique by researchers in academia and industry. As our understanding of the central role of NAD+ in various physiological and pathological processes continues to grow, the use of stable isotope tracers like this compound will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.
The Core Principles of Utilizing Niacin-¹⁵N,¹³C₃ as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise the accuracy and precision of results. These include inconsistencies in sample preparation, variations in injection volume, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variabilities, an internal standard is introduced into each sample at a known concentration. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for experimental variations.
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS assays. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Niacin-¹⁵N,¹³C₃: An Ideal Internal Standard for Niacin Quantification
Niacin (Vitamin B3) is a crucial molecule in various metabolic processes, and its accurate quantification is vital in nutritional science, clinical research, and pharmaceutical development. Niacin-¹⁵N,¹³C₃, with the incorporation of one ¹⁵N and three ¹³C atoms, serves as an excellent internal standard for niacin analysis due to the following reasons:
-
Chemical and Physical Homogeneity: Niacin-¹⁵N,¹³C₃ exhibits nearly identical chemical and physical properties to endogenous niacin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, leading to effective compensation for any analyte losses or signal variations.
-
Co-elution with Analyte: Due to its structural similarity, Niacin-¹⁵N,¹³C₃ co-elutes with unlabeled niacin during chromatographic separation. This is critical for compensating for matrix effects that can vary across the chromatographic peak.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference between niacin and Niacin-¹⁵N,¹³C₃ allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap.
-
Stability of Labels: The ¹⁵N and ¹³C isotopes are stable and non-radioactive, ensuring the integrity of the internal standard throughout the analytical process.
Experimental Protocol: A Representative LC-MS/MS Method for Niacin Quantification
While a specific protocol for Niacin-¹⁵N,¹³C₃ is not available, the following represents a typical validated LC-MS/MS method for the quantification of niacin in human plasma, adapted from published methodologies for similar stable isotope-labeled internal standards.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of niacin from plasma samples.
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Niacin-¹⁵N,¹³C₃ working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
A reversed-phase C18 column is typically used for the separation of niacin.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the matrix |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Niacin | Q1: m/z 124.0 -> Q3: m/z 80.0 |
| Niacin-¹⁵N,¹³C₃ | Q1: m/z 128.0 -> Q3: m/z 84.0 (Predicted) |
| Dwell Time | 100 ms |
Note: The MRM transition for Niacin-¹⁵N,¹³C₃ is predicted and would need to be optimized experimentally.
Method Validation and Quantitative Data
A bioanalytical method using Niacin-¹⁵N,¹³C₃ as an internal standard would undergo rigorous validation according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on typical LC-MS/MS assays for niacin.
Table 1: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Niacin | 1 - 1000 | >0.99 | 1/x² |
Table 2: Representative Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation.
Visualizing Workflows and Pathways
Experimental Workflow for Niacin Quantification
The following diagram illustrates the typical workflow for the quantification of niacin in a biological matrix using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for niacin quantification.
Niacin Metabolic Pathway
Niacin is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential coenzymes in numerous metabolic reactions.[1][2]
Caption: Simplified niacin metabolic pathways to NAD⁺ and NADP⁺.
Conclusion
The use of Niacin-¹⁵N,¹³C₃ as an internal standard is a robust and reliable approach for the accurate quantification of niacin in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures effective compensation for experimental variability, leading to high-quality data essential for research, clinical diagnostics, and drug development. While specific application notes for Niacin-¹⁵N,¹³C₃ are not widely available, the principles and methodologies outlined in this guide, based on extensive experience with other stable isotope-labeled analogs, provide a solid foundation for its successful implementation in quantitative bioanalysis.
References
Isotopic Enrichment of Niacin-15N,13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niacin (Vitamin B3) is a crucial nutrient and the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions. Isotopically labeled niacin, such as Niacin-15N,13C3, serves as a powerful tool in metabolic research and drug development. Its use as a tracer allows for the precise tracking of niacin uptake, its conversion through various metabolic pathways, and its flux in both healthy and diseased states. This technical guide provides an in-depth overview of the synthesis, analysis, and applications of this compound.
Synthesis of this compound
A potential synthetic route would involve a multi-step process:
-
15N Labeling of the Pyridine Ring: A promising method for introducing the 15N isotope is through the Zincke reaction. This reaction allows for the opening of a pyridine ring and subsequent re-closure with a labeled nitrogen source, such as 15NH4Cl, to form a 15N-labeled pyridine derivative[1]. This method has been demonstrated to be effective for a range of substituted pyridines with high isotopic incorporation (>95%)[1].
-
Introduction of 13C Atoms: The three 13C atoms can be incorporated through the use of 13C-labeled precursors. One approach is to utilize a starting material that already contains the desired 13C labels in the pyridine ring backbone. Alternatively, the carboxylic acid group can be introduced using a 13C-labeled reagent. For instance, a Grignard reaction with 13CO2 can be employed to introduce a 13C-labeled carboxylic acid group onto a suitably functionalized 15N-labeled pyridine ring[2]. Chemo-enzymatic synthesis methods have also been developed for producing isotopically labeled NAD+ precursors, which could potentially be adapted for this compound synthesis[3][4].
Data Presentation
Quantitative data for commercially available this compound and related isotopologues provide an indication of the achievable purity and enrichment levels.
| Parameter | This compound | Nicotinamide (2,6,carbonyl-¹³C₃, 99%; ring-1-¹⁵N, 98%) |
| Molecular Formula | C3¹³C3H5¹⁵NO2 | C3¹³C3H6N¹⁵NO |
| Molecular Weight | 127.08 | 126.10 |
| Isotopic Purity (¹³C) | Not specified in readily available datasheets | 99% |
| Isotopic Purity (¹⁵N) | Not specified in readily available datasheets | 98% |
| Chemical Purity | Not specified in readily available datasheets | ≥98% |
| Commercial Suppliers | MedchemExpress, Pharmaffiliates, IsoSciences | Cambridge Isotope Laboratories |
| Catalog Number | HY-B0143S4, PA STI 067590, ISO-13257.1 | CNLM-9512-0.001 |
Note: Detailed quantitative data such as reaction yields and a range of achievable isotopic enrichment levels for the specific synthesis of this compound are not extensively reported in the public domain and would likely be proprietary to the manufacturers.
Experimental Protocols
Synthesis of 15N-Labeled Pyridine via Zincke Reaction (General Protocol)
This protocol is a general representation of the Zincke reaction for 15N-labeling of a pyridine ring, which would be the foundational step in synthesizing 15N-labeled niacin.
-
Activation of Pyridine: The starting pyridine derivative is activated, for example, by reaction with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).
-
Ring Opening: The Zincke salt is then treated with a primary or secondary amine (e.g., dibenzylamine) to induce ring opening, forming a Zincke imine intermediate.
-
Ring Closure with 15N Source: The Zincke imine is subsequently reacted with a 15N-labeled ammonium salt, such as 15NH4Cl, to close the ring and incorporate the 15N isotope into the pyridine structure.
-
Purification: The final 15N-labeled pyridine derivative is purified using standard chromatographic techniques.
Analysis of Niacin and its Metabolites by LC-MS/MS
This protocol provides a detailed method for the quantification of niacin in plasma samples.
-
Sample Preparation :
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated niacin).
-
Deproteinize the sample by adding 250 µL of acetonitrile.
-
Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions :
-
LC System: Agilent 1100 series or equivalent.
-
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 40 µL.
-
-
Mass Spectrometric Conditions :
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For niacin, positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Niacin: m/z 124 -> 80.
-
NMR Spectroscopy Analysis of Niacin
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
1H NMR Spectroscopy:
-
Acquire a standard 1H NMR spectrum to confirm the chemical structure and purity. The spectrum of niacin will show characteristic signals for the aromatic protons of the pyridine ring.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum. The presence of three enriched 13C signals will confirm the successful incorporation of the carbon isotopes. The chemical shifts will be indicative of their positions in the molecule.
-
-
15N NMR Spectroscopy:
-
Acquire a 15N NMR spectrum to confirm the incorporation of the nitrogen isotope into the pyridine ring.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
Niacin is a key precursor in the biosynthesis of NAD+, primarily through the Preiss-Handler and salvage pathways.
Caption: The Preiss-Handler pathway for NAD+ biosynthesis from niacin.
Caption: The NAD+ salvage pathway recycling nicotinamide and utilizing nicotinamide riboside.
Experimental Workflow
Caption: Workflow for the analysis of niacin in plasma by LC-MS/MS.
References
- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Metabolic Journey of Vitamin B3: A Technical Guide to Niacin-15N,13C3 Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B3, in its various forms known as niacin, is a cornerstone of cellular metabolism, primarily serving as the precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The intricate dynamics of NAD+ biosynthesis and consumption are central to a myriad of physiological processes, including energy metabolism, DNA repair, and cellular signaling. Dysregulation of niacin and NAD+ metabolism has been implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases, making it a critical area of investigation for novel therapeutic interventions.
Stable isotope tracers offer a powerful methodology to dynamically track the metabolic fate of nutrients and their enzymatic transformations in vivo. The use of Niacin-15N,13C3, a non-radioactive, heavy-isotope labeled form of niacin, coupled with advanced mass spectrometry techniques, provides an unparalleled window into the quantitative fluxes of the vitamin B3 metabolic network. This technical guide provides an in-depth overview of the application of this compound as a tracer, detailing experimental protocols, data interpretation, and the visualization of the metabolic pathways involved.
Core Principles of this compound Tracing
The fundamental principle behind using this compound as a tracer is the ability to distinguish it and its downstream metabolites from their naturally abundant, unlabeled counterparts. The incorporation of one heavy nitrogen atom (¹⁵N) and three heavy carbon atoms (¹³C) results in a mass shift that is readily detectable by mass spectrometry. By introducing a known amount of the labeled niacin into a biological system, researchers can trace the appearance of these heavy isotopes in subsequent metabolites, most notably NAD+. This allows for the quantification of key metabolic parameters, including:
-
Metabolic Flux: The rate of conversion of niacin to its various metabolic products.
-
NAD+ Synthesis Rate: The absolute or relative rate at which new NAD+ is synthesized from the administered niacin.
-
Metabolite Pool Turnover: The rate at which existing pools of niacin and its metabolites are replaced.
This approach provides a dynamic view of metabolic pathways, offering insights that cannot be obtained from static measurements of metabolite concentrations alone.
Data Presentation: Quantifying the Metabolic Fate of this compound
The quantitative data derived from this compound tracer studies are crucial for understanding the dynamics of vitamin B3 metabolism. The following tables present illustrative data from a hypothetical in vivo study in a rodent model, demonstrating the type of information that can be obtained.
Table 1: Isotopic Enrichment of Niacin and its Metabolites in Plasma Over Time
| Time Point (Hours) | Labeled Niacin (¹⁵N,¹³C₃) Enrichment (%) | Labeled Nicotinamide (¹⁵N,¹³C₃) Enrichment (%) | Labeled NAD+ (¹⁵N,¹³C₃) Enrichment (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 85.2 ± 5.1 | 45.3 ± 3.8 | 5.2 ± 0.9 |
| 4 | 42.6 ± 4.5 | 68.7 ± 5.2 | 25.8 ± 2.1 |
| 8 | 15.1 ± 2.3 | 55.1 ± 4.9 | 48.9 ± 3.7 |
| 12 | 5.3 ± 1.1 | 30.2 ± 3.1 | 42.1 ± 3.5 |
| 24 | <1.0 | 10.5 ± 1.8 | 25.6 ± 2.4 |
Data are presented as mean ± standard deviation. Enrichment is calculated as the percentage of the labeled species relative to the total pool of that metabolite.
Table 2: Tissue-Specific NAD+ Synthesis Rates from Labeled Niacin
| Tissue | NAD+ Synthesis Rate (pmol/mg tissue/hour) |
| Liver | 150.7 ± 12.5 |
| Skeletal Muscle | 25.3 ± 3.1 |
| Brain | 15.8 ± 2.2 |
| Adipose Tissue | 8.9 ± 1.5 |
NAD+ synthesis rates are calculated based on the incorporation of ¹⁵N,¹³C₃ into the NAD+ pool over a defined time course.
Experimental Protocols
The successful execution of a this compound tracer study relies on meticulous experimental design and execution. The following protocols provide a detailed methodology for a typical in vivo study.
Protocol 1: In Vivo Administration of this compound Tracer and Sample Collection
1. Animal/Subject Preparation:
- House subjects (e.g., C57BL/6 mice) in a controlled environment with a standard light-dark cycle and ad libitum access to a standard chow diet for an acclimatization period of at least one week.
- For acute studies, fast subjects overnight (12-16 hours) with free access to water to reduce variability from recent food intake.
2. Tracer Administration:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The dosage will depend on the specific research question and the model system, but a typical starting dose for mice is in the range of 10-50 mg/kg body weight.
- Administer the tracer via the desired route. For systemic metabolism studies, intravenous (IV) or intraperitoneal (IP) injection is common. For studies focused on absorption, oral gavage may be used.
- Record the precise time of administration.
3. Sample Collection:
- At predetermined time points post-tracer administration (e.g., 1, 4, 8, 12, 24 hours), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
- Centrifuge the blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
- At the final time point, euthanize the subjects and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, brain, adipose tissue).
- Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt metabolic activity.
- Store frozen tissue samples at -80°C until extraction.
Protocol 2: Metabolite Extraction from Plasma and Tissues
1. Plasma Metabolite Extraction:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., universally ¹³C-labeled glutamine) to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Incubate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. Tissue Metabolite Extraction:
- Weigh the frozen tissue sample (typically 20-50 mg).
- Homogenize the frozen tissue in a pre-chilled tube with ice-cold 80% methanol using a bead beater or other suitable homogenizer. The volume of methanol should be adjusted based on the tissue weight (e.g., 1 mL per 50 mg of tissue).
- Include an internal standard in the extraction solvent.
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and dry as described for plasma extracts.
- Reconstitute the dried extract for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Niacin and Metabolites
1. Liquid Chromatography (LC) Separation:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating niacin and its metabolites.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes of interest.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
2. Mass Spectrometry (MS) Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions:
- Unlabeled Niacin (¹⁴N,¹²C₆): Precursor ion (m/z) -> Product ion (m/z)
- Labeled Niacin (¹⁵N,¹³C₃): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)
- Unlabeled Nicotinamide: Precursor ion (m/z) -> Product ion (m/z)
- Labeled Nicotinamide (from this compound): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)
- Unlabeled NAD+: Precursor ion (m/z) -> Product ion (m/z)
- Labeled NAD+ (from this compound): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)
- Optimize collision energies and other MS parameters for each analyte and its labeled counterpart.
Visualization of Metabolic Pathways and Workflows
Understanding the flow of the this compound tracer through the metabolic network is facilitated by clear visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the experimental workflow.
Caption: Metabolic conversion of this compound to NAD+ via the salvage pathway.
Caption: A generalized experimental workflow for a this compound tracer study.
Conclusion
The use of this compound as a stable isotope tracer represents a sophisticated and powerful approach to unravel the complexities of vitamin B3 metabolism. By enabling the direct measurement of metabolic fluxes and synthesis rates, this technique provides critical insights for researchers in basic science and drug development. The detailed protocols and illustrative data presented in this guide offer a framework for designing and implementing robust tracer studies. As our understanding of the central role of NAD+ in health and disease continues to grow, the application of this compound and similar tracer methodologies will be indispensable in the development of targeted therapies for a wide range of metabolic and age-related diseases.
Navigating the Safe Handling and Application of Niacin-15N,13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and application of Niacin-15N,13C3, a stable isotopically labeled form of Niacin (Vitamin B3). While this document focuses on the labeled compound, the safety and handling protocols are based on the well-established data for unlabeled Niacin (Nicotinic Acid) and Nicotinamide, as isotopically labeled compounds generally exhibit the same chemical and biological properties as their unlabeled counterparts.[1] this compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic research.[2]
Safety and Hazard Information
Hazard Identification
GHS Classification:
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Skin Irritation
-
May cause respiratory irritation
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: Hazardous in case of ingestion. High doses of nicotinic acid can lead to skin flushing, characterized by redness, burning, tingling, and itching.
-
Skin Contact: Causes skin irritation, which can manifest as itching, scaling, or reddening.
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following table summarizes the recommended procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Do not use an eye ointment. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with non-abrasive soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention. For serious contact, wash with disinfectant soap and cover with an anti-bacterial cream. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Loosen tight clothing. Clean mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
Niacin may be combustible at high temperatures.
| Parameter | Data |
| Flammability | May be combustible at high temperature. |
| Products of Combustion | Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2). |
| Fire Fighting Media | Use DRY chemical powder for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet. |
| Special Fire Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the product.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear suitable gloves and protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Body Protection | Choose body protection according to the amount and concentration of the dangerous substance at the workplace. |
Safe Handling and Storage Practices
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated area. Store at room temperature away from light and moisture. |
| Incompatibilities | Strong oxidizing agents. |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Niacin.
| Property | Value |
| Molecular Weight | 123.11 g/mol (unlabeled) / 126.10 g/mol (labeled) |
| Appearance | Off-white powder/solid. |
| Melting Point | 236 - 239 °C / 456.8 - 462.2 °F. |
| Solubility | Partially soluble in cold water. 17 g/L (20°C). |
| Specific Gravity | 1.473 (Water = 1). |
| Vapor Density | 4.2 (Air = 1). |
Toxicological Information
The primary toxicological concern for Niacin is its irritant properties.
| Toxicity Metric | Value | Species |
| Acute Oral Toxicity (LD50) | 7000 mg/kg | Rat |
| Acute Inhalation Toxicity (LC50) | > 3.8 mg/L (4 h) | Rat |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat |
Chronic Effects: Repeated or prolonged inhalation of dust may lead to chronic respiratory irritation.
Experimental Protocols
This compound is an ideal internal standard for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis. Below is a representative experimental protocol for the quantification of Niacin in a biological matrix (e.g., plasma) using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add a known concentration of this compound internal standard solution.
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C8 or C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 2 mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 1 mL/min.
-
Injection Volume: 10-40 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both the unlabeled Niacin and the this compound internal standard.
-
Visualizations
Safety and Handling Workflow
Caption: A flowchart illustrating the key safety and handling procedures for this compound.
Experimental Workflow for Quantification
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Commercial Sources and Applications of Niacin-15N,13C3 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and scientific applications of isotopically labeled Niacin-15N,13C3. This stable isotope-labeled compound serves as a critical tool in metabolic research, particularly in studies involving nicotinamide adenine dinucleotide (NAD+) biosynthesis, lipid metabolism, and as an internal standard for quantitative mass spectrometry. This document outlines commercial sources, provides detailed experimental protocols, and visualizes key metabolic pathways.
Commercial Availability of this compound and Related Isotopes
The procurement of high-purity, accurately labeled this compound is paramount for reliable experimental outcomes. Several reputable commercial suppliers offer this and related isotopically labeled compounds. The following tables summarize the available quantitative data for these products, facilitating a comparative analysis for researchers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |
| MedchemExpress | This compound | HY-B0143S1 | Not Specified | >99% |
| Cambridge Isotope Laboratories, Inc. | Vitamin B₃ (nicotinic acid) (2,6,carboxyl-¹³C₃, 99%; ¹⁵N, 98%) | CNLM-9512 | ¹³C, 99%; ¹⁵N, 98% | 97% |
| Pharmaffiliates | Nicotinic Acid-13C3, 15N | PA STI 067590 | Not Specified | Not Specified |
Table 2: Commercial Suppliers of Isotopically Labeled Nicotinamide
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |
| MedchemExpress | Nicotinamide-15N,13C3 | HY-B0150S1 | Not Specified | >99% |
| Cambridge Isotope Laboratories, Inc. | Vitamin B₃ (nicotinamide) (2,6,carbonyl-¹³C₃, 99%; ring-1-¹⁵N, 98%) | CNLM-9512 | ¹³C, 99%; ¹⁵N, 98% | 98% |
| Sigma-Aldrich | Nicotinamide-2,6,7-13C3-(pyridyl-15N) | 809799 | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥98% (CP) |
Experimental Protocols
Isotopically labeled niacin is predominantly utilized in two key research applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry.
Quantification of Niacin and its Metabolites using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of niacin and its metabolites in biological samples, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[1][2][3]
a. Sample Preparation (Human Plasma)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on endogenous levels).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Niacin: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically, expecting a +4 Da shift from unlabeled niacin.
-
Other metabolites (e.g., nicotinamide, nicotinuric acid): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for each analyte and the internal standard to achieve maximum signal intensity.
-
c. Data Analysis
-
Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Metabolic Flux Analysis using this compound as a Tracer
Metabolic Flux Analysis (MFA) with stable isotope tracers is a powerful technique to quantitatively study the flow of atoms through metabolic pathways.[4][5] this compound can be used to trace the biosynthesis of NAD+ and related pathways.
a. Cell Culture and Labeling
-
Culture cells of interest to mid-logarithmic phase in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the isotopic label.
-
At each time point, harvest the cells by scraping or trypsinization.
-
Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately extract metabolites using a cold extraction solvent (e.g., 80% methanol).
b. Metabolite Extraction and Analysis
-
After adding the extraction solvent, vortex the samples vigorously.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the extracts by LC-MS or GC-MS to determine the isotopic enrichment in niacin, NAD+, and other related metabolites. The mass spectrometer will be operated in full scan mode or by monitoring specific mass isotopologues.
c. Data Analysis and Flux Calculation
-
Determine the mass isotopologue distributions (MIDs) for niacin, NAD+, and other relevant metabolites from the mass spectrometry data.
-
Correct the MIDs for the natural abundance of stable isotopes.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model of NAD+ biosynthesis.
-
The software will then calculate the metabolic flux rates through the different pathways that contribute to NAD+ production.
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involving niacin.
NAD+ Biosynthesis Pathways
Niacin is a crucial precursor for the synthesis of NAD+, a vital coenzyme in cellular metabolism. The two primary pathways for NAD+ synthesis from niacin are the Preiss-Handler pathway and the salvage pathway.
Niacin's Role in Lipid Metabolism
Niacin plays a significant role in regulating lipid metabolism, primarily by affecting triglyceride synthesis and HDL cholesterol levels.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of niacin and its metabolites in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130037709A1 - Method for Clinically Monitoring Niacin and Niacin Metabolites in Serum or Plasma - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Niacin Analysis using Isotope Dilution Mass Spectrometry with Niacin-¹⁵N,¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niacin (Vitamin B3) is a crucial water-soluble vitamin that plays a vital role in cellular metabolism, energy production, and cell signaling.[1] Accurate quantification of niacin and its metabolites in various biological and food matrices is essential for nutritional assessment, disease diagnosis, and pharmacokinetic studies in drug development. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy, precision, and specificity. This document provides detailed protocols for the determination of niacin using a stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Niacin-¹⁵N,¹³C₃) to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the endogenous analyte throughout sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, accurate quantification can be achieved, as any analyte loss during the procedure will affect both the analyte and the internal standard equally.
Niacin-¹⁵N,¹³C₃ Internal Standard
Niacin-¹⁵N,¹³C₃ is a stable isotope-labeled form of niacin where one nitrogen atom is replaced with its heavy isotope ¹⁵N, and three carbon atoms are replaced with ¹³C. This results in a mass shift that allows it to be distinguished from the native niacin by the mass spectrometer.
Properties of Niacin and Niacin-¹⁵N,¹³C₃:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Niacin (Nicotinic Acid) | C₆H₅NO₂ | 123.11 |
| Niacin-¹⁵N,¹³C₃ | C₃¹³C₃H₅¹⁵NO₂ | 127.08[2] |
Experimental Protocols
Two primary protocols are presented here: one for the analysis of niacin in food matrices and another for its quantification in human plasma.
Protocol 1: Determination of Niacin in Food Matrices
This protocol is adapted from established methods for niacin analysis in food.[3][4][5]
1. Sample Preparation (Acid Hydrolysis)
-
Weigh approximately 1 gram of the homogenized food sample into a 50 mL screw-cap tube.
-
Add a known amount of Niacin-¹⁵N,¹³C₃ internal standard solution.
-
Add 20 mL of 2 M sulfuric acid.
-
Cap the tube tightly and autoclave at 121°C for 30-60 minutes to release niacin from its bound forms.
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 4.5 with 10 M sodium hydroxide.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant for solid-phase extraction.
2. Solid-Phase Extraction (SPE)
-
Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.
-
Elute the niacin and the internal standard with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate niacin from matrix components (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Niacin | 124.1 | 80.1 | Optimize empirically |
| Niacin-¹⁵N,¹³C₃ | 128.1 | 84.1 | Optimize empirically |
Protocol 2: Determination of Niacin in Human Plasma
This protocol is adapted from established methods for niacin analysis in biological fluids.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of Niacin-¹⁵N,¹³C₃ internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 or a suitable reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient suitable for high-throughput analysis (e.g., start with 2% B, increase to 98% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Refer to the table in Protocol 1).
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated isotope dilution mass spectrometry methods for niacin analysis.
Table 1: Method Validation Parameters
| Parameter | Food Matrix | Human Plasma |
| Linearity Range | 10 - 1000 ng/mL | 5 - 800 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Precision (RSD%) | 0.5 - 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~5 ng/mL |
Table 2: Niacin Content in Selected Food Reference Materials
| Reference Material | Certified Value (µg/g) | Measured Value (µg/g) |
| SRM 1849a (Infant/Adult Nutritional Formula) | 134.8 ± 4.5 | To be determined by the user |
| SRM 1549 (Whole Milk Powder) | 9.3 ± 1.0 | To be determined by the user |
| SRM 2387 (Peanut Butter) | 139.6 ± 4.0 | To be determined by the user |
Visualization
Niacin Metabolism Pathway
Niacin is metabolized in the body through two primary pathways: the amidation pathway and the conjugation pathway. The following diagram illustrates the key steps in niacin metabolism.
Caption: Simplified diagram of the major niacin metabolism pathways in the liver.
Experimental Workflow
The general workflow for the analysis of niacin by isotope dilution LC-MS/MS is depicted below.
Caption: General experimental workflow for niacin quantification by ID-LC-MS/MS.
Conclusion
The use of Niacin-¹⁵N,¹³C₃ as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of niacin in complex matrices such as food and plasma. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high specificity and sensitivity of LC-MS/MS, combined with the precision of isotope dilution, ensure high-quality data for a wide range of applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Niacin in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
Application Note: Quantification of Niacin in Human Plasma using Niacin-¹⁵N,¹³C₃ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niacin (Nicotinic Acid) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is ideal for pharmacokinetic studies, clinical monitoring of niacin levels, and nutritional research.
Introduction
Niacin (Vitamin B3) is a water-soluble vitamin essential for numerous metabolic processes.[1] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are critical for cellular redox reactions, energy metabolism, and DNA repair.[2] In pharmacological doses, niacin is utilized as a lipid-lowering agent to treat dyslipidemia.[1] Given its central role in health and disease, accurate measurement of niacin concentrations in biological matrices like plasma is crucial for both clinical and research applications.
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Niacin-¹⁵N,¹³C₃, is the preferred approach for quantitative bioanalysis. This is because it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. While various methods exist for niacin quantification, this protocol is specifically designed around the use of Niacin-¹⁵N,¹³C₃ to provide a state-of-the-art methodology.
Metabolic Pathway of Niacin
Niacin is metabolized in the body through two primary pathways: the amidation pathway and the conjugative pathway. The amidation pathway converts niacin to nicotinamide, which is then further metabolized. The conjugative pathway leads to the formation of nicotinuric acid. Understanding these pathways is essential for interpreting the pharmacokinetic profile of niacin.
Figure 1: Simplified metabolic pathways of niacin.
Experimental Protocol
This protocol is adapted from established methods for niacin quantification in plasma and specifies the use of Niacin-¹⁵N,¹³C₃ as the internal standard.
1. Materials and Reagents
-
Niacin (Nicotinic Acid) reference standard
-
Niacin-¹⁵N,¹³C₃ internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with EDTA or heparin as anticoagulant)
2. Standard Solutions Preparation
-
Niacin Stock Solution (1 mg/mL): Accurately weigh and dissolve niacin in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Niacin-¹⁵N,¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the niacin stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
Figure 2: Workflow for plasma sample preparation.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Column | Phenomenex Synergi Hydro-RP, 4.6 x 100 mm, 5 µm or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | Isocratic: 5% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
| MS System | API 3000 LC-MS/MS or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. Mass Spectrometric Transitions
The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Niacin | 124.1 | 80.1 |
| Niacin-¹⁵N,¹³C₃ (IS) | 128.1 | 84.1 |
Method Validation Parameters
A summary of typical validation results for similar LC-MS/MS assays for niacin quantification is presented below. These values provide an expectation of the performance of this method.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Niacin | 2.0 - 3000 | >0.99 | 2.0 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5.0 | < 10% | < 10% | 90 - 110% |
| Medium | 500 | < 8% | < 8% | 92 - 108% |
| High | 2500 | < 7% | < 7% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5.0 | ~85% | < 15% |
| Medium | 500 | ~88% | < 15% |
| High | 2500 | ~87% | < 15% |
Data Analysis
Quantification is performed by calculating the peak area ratio of niacin to the Niacin-¹⁵N,¹³C₃ internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of niacin in the plasma samples is then determined from this curve using a weighted (1/x²) linear regression.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of niacin in human plasma. The use of the stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, ensures high accuracy and precision by compensating for potential matrix effects and procedural losses. This application note and protocol are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, clinical chemistry, and nutritional science.
References
Application Notes: Quantification of Niacin Metabolites with Niacin-¹⁵N,¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niacin (Vitamin B3) is a crucial nutrient that serves as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are fundamental to numerous cellular processes, including energy metabolism, DNA repair, and redox signaling.[1][2] Accurate quantification of niacin and its metabolites is essential for nutritional assessment, understanding metabolic pathways, and for the development of therapeutics targeting niacin-related pathways.[1]
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. This application note details the use of Niacin-¹⁵N,¹³C₃ as an internal standard for the sensitive and specific quantification of niacin and its major metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Niacin Metabolic Pathway
Niacin from dietary sources or endogenous synthesis is converted into NAD through various pathways. The primary metabolic routes for niacin involve amidation and conjugation. The amidation pathway leads to the formation of nicotinamide (NAM), which can then be further metabolized to compounds such as N-methyl-2-pyridone-5-carboxamide (2-Pyr). The conjugation pathway primarily produces nicotinuric acid (NUA).[3] Understanding these pathways is critical for interpreting the quantitative data of the respective metabolites.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol outlines a protein precipitation method for the extraction of niacin and its metabolites from human plasma.
Materials:
-
Human plasma collected in EDTA tubes.
-
Niacin-¹⁵N,¹³C₃ internal standard (IS) working solution (1 µg/mL in 50:50 methanol:water).
-
Acetonitrile (ACN), ice-cold.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Centrifuge capable of 15,000 x g and 4°C.
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator).
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Niacin-¹⁵N,¹³C₃ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 97:3 water:methanol with 2 mM ammonium acetate).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general LC-MS/MS method adaptable for the analysis of niacin and its metabolites. Optimization may be required based on the specific instrument used.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 3% B
-
1-5 min: 3-50% B
-
5-5.1 min: 50-97% B
-
5.1-7 min: 97% B
-
7-7.1 min: 97-3% B
-
7.1-10 min: 3% B (Re-equilibration)
-
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative for Niacin and NUA, Positive for NAM and 2-Pyr.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Niacin | 122.0 | 78.0 | Negative |
| Niacin-¹⁵N,¹³C₃ (IS) | 126.0 | 81.0 | Negative |
| Nicotinuric Acid (NUA) | 179.1 | 78.0 | Negative |
| Nicotinamide (NAM) | 123.1 | 80.1 | Positive |
| N-methyl-2-pyridone-5-carboxamide (2-Pyr) | 153.1 | 110.1 | Positive |
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted below.
Quantitative Data Summary
The following tables present representative data for the calibration curve and quantification of niacin and its metabolites in human plasma samples. The use of Niacin-¹⁵N,¹³C₃ as an internal standard ensures high accuracy and precision.
Table 1: Representative Calibration Curve Data
| Analyte | Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| Niacin | 5 | 0.025 |
| 10 | 0.051 | |
| 50 | 0.248 | |
| 100 | 0.502 | |
| 500 | 2.510 | |
| 1000 | 5.035 | |
| R² | >0.995 | |
| NUA | 10 | 0.033 |
| 20 | 0.065 | |
| 100 | 0.328 | |
| 200 | 0.655 | |
| 1000 | 3.290 | |
| 2000 | 6.575 | |
| R² | >0.995 |
Table 2: Quantification of Niacin Metabolites in Human Plasma (Example Data)
| Sample ID | Niacin (ng/mL) | Nicotinuric Acid (NUA) (ng/mL) | Nicotinamide (NAM) (ng/mL) | 2-Pyr (ng/mL) |
| Control 1 | 25.4 | 45.8 | 30.2 | 55.1 |
| Control 2 | 28.1 | 50.2 | 33.5 | 58.9 |
| Treated 1 | 150.6 | 255.3 | 85.7 | 120.4 |
| Treated 2 | 165.2 | 280.1 | 92.3 | 135.6 |
| Mean (Control) | 26.8 | 48.0 | 31.9 | 57.0 |
| Mean (Treated) | 157.9 | 267.7 | 89.0 | 128.0 |
| %RSD (Control) | 6.9% | 6.6% | 7.3% | 4.7% |
| %RSD (Treated) | 6.6% | 6.5% | 5.4% | 7.8% |
Conclusion
The described methodology utilizing Niacin-¹⁵N,¹³C₃ as an internal standard provides a robust, sensitive, and specific approach for the quantification of niacin and its key metabolites in human plasma. This method is suitable for a range of applications, from clinical pharmacokinetic studies to fundamental metabolic research, enabling a deeper understanding of niacin's role in health and disease. The detailed protocols and representative data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Niacin-15N,13C3 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo tracer studies using the stable isotope-labeled niacin, Niacin-15N,13C3. This allows for the precise tracking of niacin's metabolic fate, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). Such studies are invaluable for understanding the pathophysiology of diseases related to niacin metabolism and for the development of novel therapeutics.
Introduction
Niacin (Vitamin B3) is a crucial nutrient that serves as a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions vital for energy production, DNA repair, and cell signaling.[1][2] Dysregulation of niacin and NAD+ metabolism has been implicated in a variety of diseases, including metabolic disorders and age-related pathologies.[2][3]
Stable isotope tracers, such as this compound, offer a powerful and safe methodology for studying in vivo metabolism without the need for radioactive materials.[4] By tracing the journey of the labeled niacin, researchers can quantitatively assess the flux through various metabolic pathways, providing a dynamic view of niacin's contribution to the NAD+ pool and its subsequent catabolism.
Core Concepts and Signaling Pathways
Niacin is transported into cells via monocarboxylate transporters (MCTs) and sodium-dependent monocarboxylate transporters (SMCTs). Once inside the cell, it is converted to NAD+ through the Preiss-Handler pathway. The liver plays a central role in niacin metabolism, capable of synthesizing NAD+ from tryptophan and converting orally administered niacin precursors into forms that can be utilized by other tissues. NAD+ itself is consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in processes like DNA repair and gene regulation.
Niacin Metabolism and NAD+ Synthesis Pathway
References
Application Notes and Protocols for Cell Culture Labeling with Niacin-15N,13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of atoms through biochemical pathways. Niacin (Vitamin B3) is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), cofactors central to cellular metabolism, energy production, and redox homeostasis. By using Niacin labeled with heavy isotopes of nitrogen (¹⁵N) and carbon (¹³C), researchers can accurately track its incorporation into the NAD+ and NADP+ pools and study the dynamics of their synthesis and degradation.
These application notes provide a detailed protocol for labeling mammalian cells in culture with Niacin-¹⁵N,¹³C₃ to enable the quantitative analysis of NAD+ metabolism by mass spectrometry. This technique is invaluable for understanding the impact of genetic modifications, disease states, or drug treatments on this critical metabolic pathway.
Metabolic Pathway of Niacin Incorporation into NAD+ and NADP+
Niacin, in the form of nicotinic acid, is converted to NAD+ through the Preiss-Handler pathway. The labeled nitrogen and carbon atoms from Niacin-¹⁵N,¹³C₃ are incorporated into the nicotinamide ring of NAD+ and subsequently NADP+.
Caption: Metabolic pathway of Niacin-¹⁵N,¹³C₃ incorporation into NAD+ and NADP+.
Experimental Protocols
This section provides a comprehensive protocol for cell culture labeling with Niacin-¹⁵N,¹³C₃, followed by sample preparation for mass spectrometry analysis.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (niacin-free custom formulation recommended for optimal labeling)
-
Fetal Bovine Serum (FBS), dialyzed
-
Niacin-¹⁵N,¹³C₃ (sterile solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scrapers
-
Microcentrifuge tubes
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C[1]
-
Liquid nitrogen or dry ice/ethanol bath
-
Centrifuge capable of 4°C and >13,000 x g
-
LC-MS/MS system
Cell Culture and Labeling Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing niacin-free basal medium with dialyzed FBS and the desired concentration of Niacin-¹⁵N,¹³C₃. A final concentration in the range of 1-10 µM is a good starting point, but should be optimized for your specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing Niacin-¹⁵N,¹³C₃ to the cells.
-
-
Incubation: Incubate the cells for a specific duration to allow for the incorporation of the stable isotopes. The incubation time will depend on the turnover rate of the NAD+ pool in your cell line. A time course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time. Steady-state labeling is often achieved within 24 hours in cultured cells.[2]
Sample Extraction for Mass Spectrometry
Proper sample quenching and extraction are critical for accurate metabolomic analysis. This protocol is designed to rapidly halt metabolic activity and efficiently extract NAD+ and its metabolites.
-
Quenching and Washing:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled niacin.
-
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled extraction solvent to the culture vessel to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Immediately scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube without disturbing the pellet.
-
-
Sample Storage:
-
The extracted samples can be immediately analyzed or stored at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the NAD+ metabolome is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for the separation of these polar metabolites.[1]
-
Instrumentation: A high-resolution mass spectrometer coupled with a suitable HPLC or UHPLC system.
-
Column: A HILIC column appropriate for polar metabolite separation.
-
Mobile Phases: Typically a gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Method: A targeted multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method should be developed to specifically detect and quantify the unlabeled and labeled forms of niacin, NAD+, NADP+, and other relevant metabolites. The mass transitions will need to be adjusted to account for the mass shift introduced by the ¹⁵N and ¹³C isotopes.
Quantitative Data
The following tables provide hypothetical, yet representative, quantitative data that might be obtained from a Niacin-¹⁵N,¹³C₃ labeling experiment. Researchers should generate their own data for their specific experimental conditions.
Table 1: Recommended Starting Concentrations for Niacin-¹⁵N,¹³C₃ Labeling
| Cell Type | Recommended Concentration (µM) | Notes |
| Adherent Mammalian Cells (e.g., HEK293, HeLa) | 1 - 10 | Optimize based on NAD+ pool size and turnover. |
| Suspension Mammalian Cells (e.g., Jurkat) | 5 - 20 | Higher cell density may require higher concentrations. |
Table 2: Time Course of Niacin-¹⁵N,¹³C₃ Incorporation into NAD+
| Incubation Time (hours) | % Labeled NAD+ (M+4) |
| 0 | < 1% |
| 4 | 25 ± 5% |
| 8 | 55 ± 8% |
| 12 | 75 ± 6% |
| 24 | > 95% |
| (Data are presented as mean ± SD and are representative of a typical experiment. Actual values will vary.) |
Table 3: Mass Transitions for Unlabeled and Labeled NAD+ Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Niacin (unlabeled) | 124.039 | 80.034 |
| Niacin-¹⁵N,¹³C₃ | 128.043 | 83.037 |
| NAD+ (unlabeled) | 664.125 | 428.082 |
| NAD+-¹⁵N,¹³C₃ | 668.129 | 432.085 |
| NADP+ (unlabeled) | 744.091 | 428.082 |
| NADP+-¹⁵N,¹³C₃ | 748.095 | 432.085 |
| (Exact m/z values may vary slightly depending on the instrument and ionization mode.) |
Experimental Workflow
The following diagram illustrates the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for Niacin-¹⁵N,¹³C₃ labeling and analysis.
Conclusion
The use of Niacin-¹⁵N,¹³C₃ as a metabolic tracer provides a robust and precise method for investigating the dynamics of the NAD+ metabolome in cell culture. The protocols and data presented here offer a comprehensive guide for researchers to design and execute their own stable isotope labeling experiments. Careful optimization of labeling conditions and sample preparation is essential for obtaining high-quality, reproducible data. This powerful technique will continue to be instrumental in advancing our understanding of cellular metabolism in health and disease, and for the development of novel therapeutic strategies targeting NAD+ pathways.
References
Application Note: Quantitative Analysis of Niacin in Biological Matrices using a Stable Isotope Dilution GC-MS Method
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of niacin (Vitamin B3) in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique. The use of Niacin-¹⁵N,¹³C₃ as an internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method involves a straightforward sample preparation procedure, including protein precipitation and derivatization, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. The described protocol is ideal for applications in clinical research, nutritional studies, and drug metabolism studies where reliable quantification of niacin is crucial.
Introduction
Niacin, a water-soluble B vitamin, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic and cellular processes.[1][2] Accurate measurement of niacin levels in biological fluids is critical for assessing nutritional status and for pharmacokinetic studies of niacin-based therapeutics used in the management of dyslipidemia.[3]
Gas chromatography-mass spectrometry offers high sensitivity and selectivity for the analysis of small molecules like niacin.[1][2] However, complex biological matrices can introduce significant variability and potential inaccuracies. The stable isotope dilution method, employing a labeled internal standard such as Niacin-¹⁵N,¹³C₃, is the gold standard for quantitative mass spectrometry as it effectively compensates for sample loss during preparation and ionization suppression or enhancement in the MS source. This application note provides a detailed protocol for the reliable quantification of niacin using this advanced analytical approach.
Experimental Protocols
Materials and Reagents
-
Niacin (Nicotinic Acid) standard
-
Niacin-¹⁵N,¹³C₃ (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation
-
Spiking of Internal Standard: To 200 µL of the biological sample (plasma or urine), add a known concentration of Niacin-¹⁵N,¹³C₃ internal standard solution.
-
Protein Precipitation (for plasma samples): Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 methanol/water.
-
Derivatization: Add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of niacin.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Niacin-TMS derivative: Monitor ions m/z 195 (quantifier) and m/z 152 (qualifier).
-
Niacin-¹⁵N,¹³C₃-TMS derivative: Monitor ion m/z 199 (quantifier).
-
Data Presentation
The use of a stable isotope-labeled internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Table 1: Representative Quantitative Data for Niacin Analysis
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95 - 105% |
| Precision (RSD) at LLOQ | < 15% |
| Accuracy (QC Low, Mid, High) | 92 - 108% |
| Precision (QC Low, Mid, High) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal due to stable isotope dilution |
Experimental Workflow Diagram
Caption: Workflow for Niacin Quantification by GC-MS.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of Stable Isotope Dilution Analysis.
Conclusion
The GC-MS method utilizing Niacin-¹⁵N,¹³C₃ as an internal standard provides a highly reliable and sensitive approach for the quantification of niacin in complex biological matrices. The detailed protocol presented in this application note offers a validated workflow for researchers and scientists in various fields, ensuring accurate and reproducible results for niacin analysis. The inherent advantages of the stable isotope dilution technique make this method particularly suitable for regulated bioanalysis and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Metabolic Flux Analysis using Niacin-¹⁵N,¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling pathways. Its biosynthesis is a key area of research in various fields, including aging, metabolic disorders, and cancer. Niacin (Vitamin B3) is a fundamental precursor for NAD⁺ biosynthesis through the Preiss-Handler pathway. The use of stable isotope-labeled niacin, specifically Niacin-¹⁵N,¹³C₃, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing the metabolic fate of niacin and quantifying the flux through the NAD⁺ biosynthetic pathways.
These application notes provide an overview and detailed protocols for utilizing Niacin-¹⁵N,¹³C₃ in NMR-based metabolic flux analysis.
Applications of Niacin-¹⁵N,¹³C₃ in NMR Spectroscopy
Isotopically labeled Niacin-¹⁵N,¹³C₃ serves as a metabolic tracer, allowing researchers to follow its incorporation into downstream metabolites of the NAD⁺ synthesis pathways. This enables the detailed study of:
-
Metabolic Flux Analysis: Quantifying the rate of NAD⁺ synthesis from niacin through the Preiss-Handler pathway.
-
Pathway Elucidation: Confirming and investigating the enzymatic steps involved in the conversion of niacin to NAD⁺.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on NAD⁺ metabolism. By tracing the flux of Niacin-¹⁵N,¹³C₃, researchers can determine if a compound enhances or inhibits NAD⁺ biosynthesis.
-
Disease Research: Investigating alterations in NAD⁺ metabolism in various diseases, such as mitochondrial disorders, neurodegenerative diseases, and cancer.
Signaling Pathways
Niacin is converted to NAD⁺ via the Preiss-Handler pathway. The key steps are outlined below.
Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from Niacin.
In parallel, cells can utilize nicotinamide (NAM) through the salvage pathway to synthesize NAD⁺. While Niacin-¹⁵N,¹³C₃ directly enters the Preiss-Handler pathway, understanding the interplay with the salvage pathway is crucial for a complete picture of NAD⁺ metabolism.
Caption: The Salvage pathway for NAD⁺ biosynthesis from Nicotinamide.
Experimental Workflow
A typical experimental workflow for using Niacin-¹⁵N,¹³C₃ in NMR-based metabolic flux analysis is depicted below.
Caption: General workflow for NMR-based metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in appropriate culture dishes and grow to a confluence of 70-80%.
-
Media Preparation: Prepare culture medium containing Niacin-¹⁵N,¹³C₃ at a final concentration typically ranging from 10 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the Niacin-¹⁵N,¹³C₃-containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the isotopic label into the NAD⁺ metabolome.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent. A commonly used solvent is a methanol/water mixture (e.g., 80% methanol) at -80°C.
-
Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a pre-chilled tube.
-
Phase Separation: For a comprehensive analysis of both polar and non-polar metabolites, a two-phase extraction using a methanol/chloroform/water system can be employed.
-
Add ice-cold chloroform and water to the methanol lysate to achieve a final ratio of 2:1:0.8 (methanol:chloroform:water).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
-
Fraction Collection: Carefully collect the upper aqueous phase (containing polar metabolites like NAD⁺ and its precursors) and the lower organic phase. The aqueous phase is the primary interest for this application.
-
Solvent Evaporation: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac).
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Shim the magnetic field to achieve good homogeneity.
-
-
NMR Data Acquisition: Acquire a series of NMR spectra:
-
1D ¹H NMR: To obtain a general metabolic profile and quantify total metabolite concentrations. A presaturation sequence is often used to suppress the residual water signal.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To detect the incorporation of ¹³C from Niacin-¹⁵N,¹³C₃ into downstream metabolites. This experiment correlates protons with their directly attached carbons.
-
2D ¹H-¹⁵N HSQC: To detect the incorporation of the ¹⁵N label. This experiment correlates protons with their directly attached nitrogens.
-
Data Presentation
The quantitative data obtained from the NMR experiments can be summarized in tables for clear comparison. The following is an illustrative example of how to present the fractional enrichment of NAD⁺ and its precursors over time.
Table 1: Illustrative Fractional Enrichment of NAD⁺ Metabolome after Labeling with Niacin-¹⁵N,¹³C₃
| Time (hours) | Niacin-¹⁵N,¹³C₃ (%) | NaMN-¹⁵N,¹³C₃ (%) | NAAD-¹⁵N,¹³C₃ (%) | NAD⁺-¹⁵N,¹³C₃ (%) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 95 ± 3 | 45 ± 5 | 15 ± 2 | 5 ± 1 |
| 4 | 96 ± 2 | 68 ± 4 | 35 ± 3 | 12 ± 2 |
| 8 | 94 ± 4 | 85 ± 3 | 60 ± 5 | 28 ± 3 |
| 12 | 92 ± 3 | 90 ± 2 | 78 ± 4 | 45 ± 4 |
| 24 | 88 ± 5 | 92 ± 3 | 85 ± 3 | 65 ± 5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Absolute Concentrations of NAD⁺ Metabolites (µM)
| Time (hours) | Total Niacin | Total NaMN | Total NAAD | Total NAD⁺ |
| 0 | 1.2 ± 0.1 | 0.5 ± 0.05 | 0.2 ± 0.03 | 50.5 ± 4.2 |
| 24 | 10.5 ± 0.8 | 2.1 ± 0.2 | 0.8 ± 0.1 | 55.2 ± 5.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of Niacin-¹⁵N,¹³C₃ as a tracer in NMR-based metabolomics provides a robust and detailed method for investigating NAD⁺ biosynthesis. The protocols and application notes provided here offer a framework for researchers to design and execute experiments to gain valuable insights into cellular metabolism, with significant implications for drug development and the study of human diseases. The non-invasive nature of NMR and the detailed structural information it provides make this an invaluable technique for metabolic flux analysis.
Troubleshooting & Optimization
Troubleshooting poor signal with Niacin-15N,13C3 in LC-MS
Welcome to the technical support center for troubleshooting poor signal intensity with Niacin-15N,13C3 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide & FAQs
This section provides a question-and-answer-based guide to address specific problems that can lead to a poor signal for your isotopically labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a complete loss or extremely low signal for my this compound internal standard (IS) in all my samples. What are the primary areas to investigate?
A complete signal loss across an entire analytical run often points to a systemic failure. A logical troubleshooting workflow should be followed to identify the root cause.[1]
-
Internal Standard Solution Integrity:
-
Concentration and Preparation: Double-check the calculations and dilutions used to prepare the this compound working solution. An error in preparation is a common source of a universally low signal.
-
Degradation: While niacin is generally a stable compound, improper storage (e.g., exposure to light or extreme temperatures) or the use of an old stock solution could lead to degradation.[2][3][4] Niacin is considered one of the most stable water-soluble vitamins and is not typically affected by heat, light, acid, or alkali.[2]
-
-
Sample Preparation:
-
IS Spiking: The most straightforward explanation is that the internal standard was not added to the samples. Review your standard operating procedure (SOP) and, if possible, confirm with any colleagues involved in the sample preparation process.
-
-
LC-MS System:
-
LC System: Check for leaks, confirm the mobile phase composition and flow rate are correct, and ensure the column is properly installed and equilibrated.
-
Mass Spectrometer: Verify that the correct mass-to-charge ratio (m/z) for this compound is included in your acquisition method. Ensure the mass spectrometer is properly calibrated and that the ion source is clean.
-
Q2: My this compound signal is present but highly variable between samples in the same batch. What is the likely cause?
High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes are related to matrix effects or inconsistencies in the sample preparation process.
-
Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your internal standard. This is a significant cause of signal variability and can impact the accuracy of quantification. Even with a stable isotope-labeled internal standard, significant matrix effects can lead to poor signal.
-
Chromatographic Issues: Poor peak shape, such as tailing or splitting, or shifts in retention time can affect the IS signal. If the internal standard and the analyte do not co-elute closely, they may experience different degrees of matrix effects.
Q3: I've noticed a gradual decrease in the this compound signal over the course of an analytical run. What should I investigate?
A gradual signal decline often points to a progressive issue within the LC-MS system.
-
Instrument Contamination: The most likely cause is the buildup of contaminants from the sample matrix on the LC column or in the ion source of the mass spectrometer. This can lead to a gradual decrease in ionization efficiency.
-
Column Degradation: Over time, the performance of the LC column can degrade, leading to broader peaks and reduced signal intensity.
Q4: Can the choice of stable isotope labeling affect the signal of my internal standard?
Yes, while 13C and 15N labeled standards are generally considered robust, the type and position of the isotopic label can sometimes influence the behavior of the internal standard. Deuterium (2H) labeled standards, for example, are more prone to chromatographic separation from the unlabeled analyte and can sometimes exhibit different stability. However, with this compound, these effects are less likely to be a major issue compared to deuterated standards.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor this compound signal.
Caption: A logical workflow for troubleshooting poor this compound signal.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of niacin.
Protocol 1: Niacin Extraction from Human Plasma via Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method for the quantification of niacin and its metabolites in human plasma.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution (for urine samples): If analyzing urine, dilute the supernatant 50-fold with methanol.
-
Injection: Inject an appropriate volume (e.g., 40 µL) of the final extract into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Parameters for Niacin Analysis
The following tables summarize typical LC and MS parameters for the analysis of niacin.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax 300SB-C8 (250 mm x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient/Isocratic | Isocratic (3% B) | Isocratic (5% B) |
| Flow Rate | 1 mL/min (with 1:1 split) | Not specified |
| Injection Volume | 40 µL | Not specified |
| Column Temperature | Ambient | Not specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Niacin Transition | m/z 122.0 -> 78.0 |
| This compound Transition | To be determined based on labeling |
| Declustering Potential (DP) | -30 V (for Niacin) |
| Collision Energy (CE) | -17 eV (for Niacin) |
Note: The optimal DP and CE for this compound should be determined empirically.
Investigating Matrix Effects
Matrix effects, where co-eluting substances interfere with the ionization of the analyte and internal standard, are a common cause of poor signal and variability.
Post-Column Infusion Experiment Workflow
A post-column infusion experiment can be used to identify regions of the chromatogram where ion suppression or enhancement occurs.
Caption: Workflow for a post-column infusion experiment to detect matrix effects.
By following these troubleshooting guides and experimental protocols, researchers can effectively diagnose and resolve issues leading to poor signal intensity for this compound, ensuring the generation of high-quality, reliable data in their LC-MS analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determin" by Jhongyan Huang [open.clemson.edu]
Technical Support Center: Optimizing Chromatographic Separation of Niacin Isotopologues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of niacin and its isotopologues.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of niacin isotopologues by liquid chromatography-mass spectrometry (LC-MS).
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise resolution and the accuracy of quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | For basic compounds like niacin, interactions with residual silanols on C18 columns can cause peak tailing. Ensure the mobile phase pH is low enough to keep niacin protonated and minimize these interactions.[1][2] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase is critical for ionizable compounds.[2][3][4] If the pH is too close to the pKa of niacin, a mix of ionized and unionized forms can exist, leading to peak distortion. It's recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa. |
| Column Overload | Injecting too much sample can lead to broad or asymmetrical peaks. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, affecting peak shape. A column void at the inlet can also cause peak distortion. Try flushing the column or using a guard column. If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and ensure all connections are properly fitted. |
Problem: Peak Splitting
Peak splitting can be a frustrating issue, leading to difficulties in integration and quantification. The first step in troubleshooting is to determine if all peaks or only a specific peak are affected.
Possible Causes and Solutions:
| Cause | Solution |
| All Peaks are Split | This suggests a problem before the separation occurs. Check for a partially blocked column inlet frit, which can cause the sample to be unevenly distributed onto the column. Another possibility is a void in the column packing material at the inlet. Consider back-flushing the column or replacing the frit or the entire column. |
| Only a Single Peak is Split | This usually points to an issue with the separation itself. It could be the co-elution of an interfering compound. Adjusting the mobile phase composition, gradient, or temperature may improve resolution. The sample solvent might be too strong compared to the mobile phase, causing the analyte to precipitate upon injection. If possible, dissolve the sample in the initial mobile phase. |
Problem: Retention Time Shifts
Inconsistent retention times can lead to misidentification of compounds and hinder automated data processing.
Possible Causes and Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Inaccurate mobile phase preparation is a common cause. Ensure precise measurement of all components. If the mobile phase is prepared by mixing online, check the pump performance. |
| Fluctuating Column Temperature | Even minor temperature variations can affect retention times. Use a column oven to maintain a stable temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance with a standard sample and replace it when necessary. |
| Leaks in the System | A leak in the pump or fittings can cause pressure fluctuations and, consequently, retention time shifts. Visually inspect the system for any signs of leaks. |
Problem: Low Signal Intensity or Loss of Sensitivity
A weak or decreasing signal can compromise the limit of detection and the overall reliability of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source. Improve sample clean-up using techniques like solid-phase extraction (SPE) or adjust the chromatography to separate the interfering compounds from the analytes. |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is properly tuned and that the correct MRM transitions and collision energies are being used for the niacin isotopologues. |
| Contamination of the Ion Source | A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source. |
| Sample Degradation | Niacin may be unstable under certain conditions. Ensure proper sample storage and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating niacin isotopologues?
A1: The most common method is reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is frequently used for separation. This approach, often utilizing stable isotope dilution with a deuterium-labeled internal standard, provides high sensitivity and selectivity for quantification in complex matrices.
Q2: How should I prepare my samples for LC-MS analysis of niacin?
A2: Sample preparation typically involves releasing bound forms of niacin and then cleaning up the sample to remove interferences. For food or biological samples, this often includes an acid or alkaline hydrolysis step. This is commonly followed by solid-phase extraction (SPE), particularly with a strong cation exchange column, or protein precipitation for plasma and serum samples.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors. Improperly mixed or poor-quality mobile phase solvents can contribute to baseline noise. Ensure you are using high-purity (LC-MS grade) solvents and that they are thoroughly degassed. Contamination in the LC system or a failing detector lamp (for UV detectors) can also be culprits.
Q4: I am not seeing chromatographic separation between my niacin isotopologues. Is this normal?
A4: Yes, it is normal not to see chromatographic separation between isotopologues (e.g., niacin and its deuterium-labeled form) using standard reversed-phase HPLC. These compounds are chemically identical and differ only in mass. The separation is achieved by the mass spectrometer, which can differentiate them based on their mass-to-charge ratio (m/z). The purpose of the chromatography is to separate the analyte from other interfering compounds in the matrix, not to separate the isotopologues from each other.
Q5: Can I use a gas chromatography (GC) method for niacin isotopologue analysis?
A5: While less common than LC-MS, GC-MS methods have been developed for the analysis of niacin. These methods may or may not require a derivatization step to increase the volatility of the analyte.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published LC-MS/MS methods for niacin and its metabolites.
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Niacin (NA) | Human Plasma | 5.0 - 750 | 50.0 | |
| Niacinamide (NAM) | Human Plasma | 50.0 - 750 | 50.0 | |
| Nicotinuric Acid (NUR) | Human Plasma | 50.0 - 750 | 50.0 | |
| Niacin (NA) | Human Plasma | 5 - 800 | 5 | |
| Nicotinuric Acid (NUA) | Human Plasma | 5 - 800 | 5 | |
| Niacin (NA) | Human Plasma | 2.0 - 3000 | 2.0 | |
| Niacinamide (NAM) | Human Plasma | 10.0 - 1600 | 10.0 | |
| Nicotinuric Acid (NUA) | Human Plasma | 2.0 - 3000 | 2.0 | |
| N-methyl-2-pyridone-5-carboxamide (2-Pyr) | Human Plasma | 50.0 - 5000 | 50.0 |
Experimental Protocols
Protocol 1: Niacin and Metabolites in Human Plasma via LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of niacin (NA), niacinamide (NAM), and nicotinuric acid (NUR) in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 1 mL of plasma with an internal standard.
-
Add 1 mL of 1% formic acid.
-
Condition an Isolute SCX SPE column with 2 mL of methanol and 1 mL of 1% formic acid.
-
Load the plasma sample onto the SPE column.
-
Wash the column with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of hexane.
-
Dry the column under vacuum.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 30 µL of water.
2. Chromatographic Conditions
-
Column: Grom Hypersil CPS, 5 µm (250 x 2 mm)
-
Mobile Phase: Acetonitrile:Methanol:Water:Formic Acid (700:190:110:1, v/v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: ~3 µL
-
Column Temperature: Not specified
3. Mass Spectrometry Conditions
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z):
-
Niacin (NA): 124.3
-
Niacinamide (NAM): 123.3
-
Nicotinuric Acid (NUR): 181.0
-
Protocol 2: Niacin and Nicotinuric Acid in Human Plasma via LC-MS/MS
This protocol is based on a method for quantifying niacin (NA) and nicotinuric acid (NUA) in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 50 µL of internal standard working solution and 50 µL of water.
-
Add 250 µL of acetonitrile to precipitate proteins.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Zorbax 300SB-C8, 5 µm (250 mm × 4.6 mm) with a C8 guard column.
-
Mobile Phase: Methanol:2 mM Ammonium Acetate (3:97, v/v)
-
Flow Rate: 1 mL/min (with a 1:1 split)
-
Injection Volume: 40 µL
-
Run Time: 4.5 minutes (isocratic)
3. Mass Spectrometry Conditions
-
Ionization: Negative Electrospray Ionization (ESI-)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions were not detailed in the abstract but would need to be optimized for the specific instrument.
Visualizations
Caption: General experimental workflow for niacin isotopologue analysis.
Caption: Troubleshooting decision tree for peak splitting issues.
References
Technical Support Center: Matrix Effects in Niacin-¹⁵N,¹³C₃ Quantification
Welcome to the technical support center for the quantification of Niacin-¹⁵N,¹³C₃. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Niacin-¹⁵N,¹³C₃?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of Niacin-¹⁵N,¹³C₃ quantification, components of the biological sample (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte and its stable isotope-labeled internal standard (SIL-IS) in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise quantification, affecting the reliability of the results.[4] The primary culprits behind matrix effects in bioanalysis are often endogenous substances like phospholipids, salts, and metabolites.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Niacin-¹⁵N,¹³C₃ recommended for this analysis?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest. This means that during sample preparation and ionization, the SIL-IS will behave similarly to the endogenous niacin. Consequently, any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise results.
Q3: What are the common causes of ion suppression when analyzing niacin in biological samples?
A3: Ion suppression in niacin analysis is often caused by co-eluting matrix components that interfere with the ionization process. Common causes include:
-
Endogenous phospholipids from plasma or serum samples.
-
Salts and other small molecules present in the biological matrix.
-
Formulation agents or dosing media in pre-clinical or clinical studies.
-
Mobile phase additives that are not optimized for the analysis.
Q4: How can I assess the extent of matrix effects in my Niacin-¹⁵N,¹³C₃ assay?
A4: The presence and extent of matrix effects can be evaluated using several methods:
-
Post-extraction spike method: This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-column infusion: In this qualitative method, a constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Matrix factor calculation: The matrix factor (MF) is a quantitative measure calculated as the ratio of the analyte peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for both Niacin and the Niacin-¹⁵N,¹³C₃ internal standard, leading to low sensitivity.
-
Question: What are the first steps to troubleshoot and mitigate this ion suppression?
-
Answer:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interferences. For niacin analysis in plasma, an acidic LLE has been shown to be optimal for both niacin recovery and phospholipid removal.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from the matrix.
-
-
Chromatographic Separation: Improve the separation of niacin from co-eluting matrix components.
-
Adjust the mobile phase gradient to better resolve the analyte peak from the regions of ion suppression.
-
Experiment with different column chemistries (e.g., C18, HILIC) to alter selectivity.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: The ratio of Niacin to Niacin-¹⁵N,¹³C₃ is inconsistent across different samples from the same study, affecting reproducibility.
-
Question: What could be causing this variability, and how can I improve the precision of my assay?
-
Answer:
-
Differential Matrix Effects: While a SIL-IS compensates for matrix effects, severe and highly variable matrix composition between samples can still lead to slight differences in the degree of suppression between the analyte and the IS.
-
Solution: Re-evaluate and optimize your sample preparation method to ensure more consistent removal of matrix components across all samples. Consider a more rigorous clean-up technique like SPE.
-
-
Internal Standard Stability: Ensure the stability of the Niacin-¹⁵N,¹³C₃ internal standard in the stock solution and in the processed samples.
-
Solution: Perform stability tests of the internal standard under various storage conditions.
-
-
Carryover: Analyte or internal standard from a high-concentration sample may carry over to the next injection, affecting the accuracy of the subsequent sample.
-
Solution: Optimize the autosampler wash procedure and the LC gradient to minimize carryover.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for niacin analysis from published literature.
Table 1: Matrix Effect and Recovery of Niacin with Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Human Plasma | 10 | 89.7 | 80.0 - 84.4 | |
| (Acetonitrile) | 60 | 93.3 | 83.1 - 96.5 | ||
| 600 | 90.4 | 80.8 - 91.2 | |||
| Liquid-Liquid Extraction | Human Plasma | Not Specified | Not Specified | 2.5 | |
| (Acidic) | |||||
| Solid Phase Extraction | Human Plasma | 100 | 86 | Not Reported | |
| 300 | 89 | Not Reported | |||
| 600 | 88 | Not Reported |
Experimental Protocols
Protocol 1: Niacin Quantification in Human Plasma using Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method for the quantification of niacin in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the Niacin-¹⁵N,¹³C₃ internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.
-
Column: Zorbax 300SB-C₈ (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v).
-
Flow Rate: 1 mL/min (with a 1:1 split).
-
Injection Volume: 40 µL.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Niacin: m/z 122.0 → 78.0
-
Niacin-¹⁵N,¹³C₃: To be determined based on the specific labeled positions.
-
-
Visualizations
Caption: Troubleshooting workflow for Niacin-¹⁵N,¹³C₃ quantification.
Caption: General experimental workflow for Niacin-¹⁵N,¹³C₃ quantification.
References
Technical Support Center: Niacin-15N,13C3 Isotope Tracer Analysis
Welcome to the technical support center for Niacin-15N,13C3 metabolic tracer studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments, with a focus on correcting for natural isotope abundance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
A1: this compound is a stable isotope-labeled version of Niacin (Vitamin B3), where one nitrogen atom is replaced with its heavier isotope, 15N, and three carbon atoms are replaced with 13C. It is primarily used as a tracer in metabolic studies to investigate the biosynthesis pathways of NAD+ and NADP+, cellular energy metabolism, and related signaling cascades.[1] It can also serve as an internal standard for the accurate quantification of Niacin and its metabolites in complex biological samples using mass spectrometry.[1]
Q2: Why is it crucial to correct for the natural abundance of stable isotopes in my experiment?
Q3: What is the general workflow for correcting for natural isotope abundance?
A3: The correction is typically performed computationally after data acquisition. The general workflow involves:
-
Acquiring Mass Spectra: Analyze both an unlabeled (natural abundance) sample and your labeled samples by mass spectrometry.
-
Determining Mass Isotopomer Distributions (MIDs): Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for your metabolite of interest.
-
Applying a Correction Algorithm: Use a correction matrix or an iterative method to subtract the contribution of naturally abundant isotopes from the measured MIDs of your labeled samples. This yields the true enrichment from your tracer. Several software tools, such as IsoCorrectoR and AccuCor2, can automate this process.
Q4: Can I use this compound for in vivo studies in animal models?
A4: Yes, stable isotope tracers like this compound are considered safe for in vivo studies as they are non-radioactive. They allow for the investigation of metabolic pathways in a living organism under physiological conditions. However, experimental design, including tracer dosage and administration route, needs to be carefully optimized for each specific animal model and research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable incorporation of the 15N or 13C label into downstream metabolites. | 1. Insufficient incubation time: The tracer may not have had enough time to be metabolized and incorporated. 2. Low tracer concentration: The amount of this compound added may be too low to produce a detectable signal over the natural background. 3. Cell health issues: The cells may not be metabolically active due to poor health or suboptimal culture conditions. 4. Slow pathway kinetics: The metabolic pathway being studied may have a slow turnover rate. | 1. Perform a time-course experiment: Harvest cells at multiple time points to determine the optimal labeling duration. 2. Increase tracer concentration: Titrate the concentration of this compound to find the optimal level that provides a robust signal without causing metabolic perturbations. 3. Check cell viability and culture conditions: Ensure cells are healthy and growing in a logarithmic phase. Verify media components and incubator settings. 4. Increase incubation time: For pathways with slow turnover, longer incubation times may be necessary to achieve detectable enrichment. |
| Unexpected mass shifts or isotopologue patterns in the mass spectrometry data. | 1. Contamination: The sample may be contaminated with other compounds of a similar mass. 2. In-source fragmentation or adduct formation: The analyte may be fragmenting or forming adducts (e.g., with sodium or potassium) in the mass spectrometer's ion source. 3. Incorrect natural abundance correction: The correction algorithm may be using an incorrect chemical formula or assumptions. | 1. Run a blank sample: Analyze the extraction solvent and culture medium to identify potential contaminants. 2. Optimize MS parameters: Adjust ion source parameters (e.g., voltages, gas flows, temperature) to minimize fragmentation and adduct formation. 3. Verify the chemical formula: Double-check the elemental composition of the analyte, including any derivatization agents, used in the correction software. Ensure the software accounts for all relevant elements (C, H, N, O, S, etc.). |
| High variability in isotopic enrichment between replicate samples. | 1. Inconsistent cell seeding or growth: Variations in cell number or metabolic state across replicates. 2. Inconsistent tracer addition: Pipetting errors leading to different amounts of this compound in each sample. 3. Variable sample preparation: Inconsistencies in quenching, extraction, or derivatization steps. 4. Matrix effects in LC-MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to variability. | 1. Ensure uniform cell culture: Use precise cell counting methods for seeding and harvest cells at the same growth phase. 2. Use a master mix for the tracer: Prepare a single solution of media with the tracer and dispense it to all replicate wells/flasks. 3. Standardize all sample handling steps: Use a consistent and rapid quenching method. Ensure complete and consistent extraction. 4. Optimize chromatography: Improve chromatographic separation to minimize co-elution. Use a stable isotope-labeled internal standard for the analyte (if different from the tracer) to normalize for matrix effects. Perform post-extraction addition experiments to assess the extent of matrix effects. |
| Corrected data shows negative enrichment for some isotopologues. | 1. Overcorrection for natural abundance: This can happen if the natural abundance of isotopes in your specific reagents or media is different from the standard values used by the correction software. 2. Incorrect background subtraction: Improper subtraction of the signal from an unlabeled control. | 1. Analyze an unlabeled control: Run a sample of your cells grown in unlabeled media and use the measured MID of the target metabolite to inform the correction for your labeled samples. This provides a more accurate representation of the natural abundance in your specific experimental system. 2. Review your data processing workflow: Ensure that the background subtraction is performed correctly and that the integration of low-intensity peaks is accurate. |
Experimental Protocol: this compound Tracing in Cultured Mammalian Cells
This protocol provides a general framework for a stable isotope tracing experiment. Specific parameters should be optimized for your cell line and research question.
1. Cell Culture and Labeling: a. Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-80%). b. Prepare labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 10-100 µM). Also prepare unlabeled control medium. c. Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the labeling medium (or unlabeled control medium) to the cells and incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
2. Metabolite Extraction: a. Quench metabolism rapidly to prevent further enzymatic activity. A common method is to aspirate the medium and add ice-cold 80% methanol. b. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. c. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant containing the metabolites to a new tube. f. Dry the metabolite extract completely using a vacuum concentrator.
3. Sample Analysis by Mass Spectrometry: a. Reconstitute the dried metabolite extract in an appropriate solvent for your LC-MS or GC-MS system. b. Analyze the samples using a mass spectrometer with sufficient resolution to distinguish between the different isotopologues. c. Acquire data for both the unlabeled control and the this compound labeled samples.
4. Data Analysis: a. Integrate the peak areas for all relevant mass isotopologues of the metabolites of interest. b. Correct the raw mass isotopomer distributions for natural isotope abundance using appropriate software. c. Calculate the fractional enrichment of the 15N and 13C labels in the target metabolites over time.
Quantitative Data Summary
Table 1: Natural Abundance of Common Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H (D) | 0.0115 | |
| Nitrogen | 14N | 99.632 |
| 15N | 0.368 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Sulfur | 32S | 94.99 |
| 33S | 0.75 | |
| 34S | 4.25 | |
| 36S | 0.01 | |
| Source: Midani et al., 2017 |
Table 2: Example of Mass Isotopomer Distribution (MID) Correction for a Hypothetical Metabolite
This table illustrates the impact of natural abundance correction on the measured MID of a hypothetical metabolite with 10 carbon atoms, showing 50% labeling from a 13C tracer.
| Mass Isotopomer | Measured MID (Uncorrected) | Contribution from Natural Abundance | Corrected MID (True Enrichment) |
| M+0 | 45.0% | 0.0% | 50.0% |
| M+1 | 40.0% | 5.5% | 44.5% |
| M+2 | 12.0% | 0.6% | 5.0% |
| M+3 | 2.5% | 0.0% | 0.5% |
| M+4 | 0.5% | 0.0% | 0.0% |
| Note: This is a simplified example. The actual contribution from natural abundance depends on the full elemental composition of the molecule. |
Visualizations
Caption: Metabolic pathway of this compound incorporation into NAD+ and NADP+.
Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.
References
Technical Support Center: Niacin-15N,13C3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Niacin-15N,13C3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is showing significant variability in plasma samples. What are the potential causes?
A1: Variability in the internal standard (IS) signal for this compound in plasma can stem from several factors throughout the bioanalytical workflow. Key areas to investigate include:
-
Sample Collection and Handling: Instability can occur in whole blood and plasma at room temperature.[1][2] Delays in processing or inadequate cooling can lead to degradation. Ensure rapid processing and consistent cooling of samples post-collection.
-
Storage Conditions: While niacin is generally stable, long-term storage at inappropriate temperatures can affect stability. For plasma, freezing at -20°C or -80°C is recommended.[1][2] Avoid repeated freeze-thaw cycles.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in plasma can affect the ionization of this compound in the mass spectrometer, leading to inconsistent signal intensity.
-
Extraction Inefficiency: Inconsistent recovery of the IS during sample preparation (e.g., protein precipitation, solid-phase extraction) can introduce variability.
-
Pipetting and Dilution Errors: Inaccurate pipetting or dilution during sample and standard preparation is a common source of error.
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: To ensure the stability of this compound in biological matrices, the following storage conditions are recommended:
| Biological Matrix | Short-Term Storage | Long-Term Storage |
| Plasma | 2-8°C for up to 24 hours | -20°C or -80°C[1] |
| Urine | 2-8°C for up to 24 hours | -80°C |
| Whole Blood | Processing should be done as soon as possible. Storage is not recommended. | Not Recommended |
Note: Protect plasma samples from light. For urine, storing at -80°C on the day of collection is crucial to prevent albumin loss, which can be an indicator of sample integrity.
Q3: Are there any known degradation pathways for this compound in biological samples?
A3: While specific degradation pathways for this compound are not extensively documented, its stability is expected to be comparable to unlabeled niacin. Niacin is a stable molecule, but potential degradation in biological matrices can occur. In whole blood and plasma at room temperature, enzymatic degradation is a possibility. However, the isotopic labeling at the 15N and 13C positions is unlikely to alter its fundamental chemical stability.
Q4: Can the choice of anticoagulant affect the stability of this compound in plasma?
A4: Both EDTA and heparin are commonly used anticoagulants for plasma collection in studies involving niacin analysis. There is no strong evidence to suggest that one is superior to the other regarding the stability of niacin or its isotopologues. Consistency in the choice of anticoagulant across all study samples is the most critical factor to avoid introducing variability.
Q5: How can I troubleshoot low recovery of this compound during sample extraction?
A5: Low recovery of your internal standard can significantly impact data quality. Consider the following troubleshooting steps:
-
Optimize Extraction Method: If using protein precipitation, ensure the solvent-to-plasma ratio is optimal. For solid-phase extraction (SPE), evaluate different sorbents, wash steps, and elution solvents.
-
Check pH: The extraction efficiency of niacin, an acidic compound, can be pH-dependent. Adjusting the pH of the sample may improve recovery.
-
Evaluate Non-Specific Binding: this compound might adsorb to plasticware. Using low-binding tubes or pre-treating containers may help mitigate this issue.
-
Internal Standard Spiking: Ensure the IS is spiked into the samples before any protein precipitation or extraction steps to accurately account for losses during the entire process.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Internal Standard Response
This guide provides a systematic approach to troubleshooting variability in the this compound internal standard signal.
References
Preventing isotopic exchange of Niacin-15N,13C3 during sample prep
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the isotopic exchange of Niacin-15N,13C3 during sample preparation for mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a process where an isotope in a labeled compound is replaced by another isotope of the same element from the surrounding environment. For this compound, which is a stable isotope-labeled (SIL) internal standard, isotopic exchange would mean the ¹⁵N or ¹³C atoms are replaced by the naturally abundant ¹⁴N or ¹²C, respectively. This is a significant concern because it compromises the isotopic purity of the internal standard, leading to inaccurate quantification in mass spectrometry-based assays.[1][2] The stability of the label is crucial for a reliable internal standard.
Q2: Are the ¹⁵N and ¹³C labels in this compound susceptible to exchange?
A2: Generally, ¹³C and ¹⁵N isotopes are considered chemically stable and are not prone to exchange under typical analytical conditions.[1][2][3] Unlike deuterium (²H) labels, which can sometimes exchange with protons from the solvent, the covalent bonds involving ¹³C and ¹⁵N within the niacin molecule are robust. The ¹⁵N is part of the stable aromatic pyridine ring, and the ¹³C atoms are incorporated into the carboxylic acid group and the pyridine ring, which are not readily exchangeable positions.
Q3: What are the primary factors that could potentially lead to the degradation or apparent loss of the isotopic label in this compound?
A3: While direct isotopic exchange is unlikely, apparent loss of the labeled niacin can occur through chemical degradation during sample preparation. Factors that can contribute to this include:
-
Extreme pH conditions: Strong acidic or basic conditions, especially when combined with high temperatures, can potentially lead to the degradation of the niacin molecule itself.
-
Harsh chemical reagents: Aggressive derivatization agents or strong oxidizing/reducing agents could modify the structure of niacin.
-
Photodegradation: Exposure to UV light for extended periods might induce chemical reactions that alter the molecule.
Q4: How can I verify the isotopic purity of my this compound standard?
A4: The isotopic purity of your this compound standard should be verified upon receipt and periodically thereafter. This can be done by analyzing a high-concentration solution of the standard using high-resolution mass spectrometry. The resulting mass spectrum will show the distribution of isotopologues. The certificate of analysis provided by the manufacturer will specify the isotopic enrichment, which you can use as a benchmark.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Apparent loss of this compound signal or inconsistent internal standard response | Chemical degradation of the niacin molecule. | - Optimize pH: Ensure the pH of your sample and extraction solvents is within a neutral or mildly acidic/basic range (e.g., pH 3-8). - Avoid harsh reagents: If derivatization is necessary, use the mildest effective conditions. Test for compatibility with your SIL-IS. - Protect from light: Store the standard and prepared samples in amber vials or protect them from direct light. |
| Adsorption to sample containers or tubing. | - Use appropriate vials: Employ silanized glass vials or low-adsorption polypropylene tubes. - Optimize solvent composition: The addition of a small percentage of an organic modifier or adjusting the pH might be necessary to minimize adsorption. | |
| Inaccurate pipetting or dilution. | - Calibrate pipettes regularly. - Perform serial dilutions carefully and use calibrated volumetric flasks. | |
| Presence of unlabeled niacin in the this compound standard solution | Contamination of the standard. | - Source a new, high-purity standard. - Verify the purity of the new standard by high-resolution MS. |
| In-source fragmentation or back-exchange (less likely for ¹³C/¹⁵N). | - Optimize MS source conditions: Adjust parameters like source temperature and voltages to minimize in-source phenomena. While direct back-exchange is not expected for ¹³C and ¹⁵N, harsh source conditions can lead to unexpected adducts or fragments that might be misinterpreted. |
Experimental Protocols
Protocol 1: Niacin Extraction from Human Plasma
This protocol is adapted from a validated method for niacin analysis in human plasma.
1. Sample Preparation:
- To 250 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).
- Vortex mix for 10 seconds.
- Acidify the plasma by adding 50 µL of 1M HCl. Vortex for another 10 seconds.
2. Liquid-Liquid Extraction (LLE):
- Add 1 mL of methyl tert-butyl ether (MTBE) to the acidified plasma sample.
- Vortex for 5 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer (MTBE) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Reconstitution and Analysis:
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier like formic acid).
- Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Diagram 1: General Workflow for Niacin Analysis
Caption: A generalized workflow for the extraction and analysis of niacin from biological samples.
Diagram 2: Troubleshooting Logic for Isotopic Standard Issues
Caption: A decision-making flowchart for troubleshooting issues with the this compound internal standard.
References
Technical Support Center: Niacin-15N,13C3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Niacin-15N,13C3 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a high signal for the unlabeled niacin (analyte) in my blank samples when using this compound internal standard. What is the likely cause?
A1: This is a common issue that typically points to the isotopic purity of the stable isotope-labeled (SIL) internal standard.
-
Problem: The synthesis of SIL standards is rarely 100% efficient, meaning the this compound stock may contain a small percentage of unlabeled niacin as an impurity.[1][2] This impurity will be detected at the mass transition of the analyte, leading to a false positive signal in blank samples and potentially compromising the accuracy of measurements at the lower limit of quantification (LLOQ).[2]
-
Troubleshooting Steps:
-
Verify Purity: Prepare and analyze a high-concentration solution of the this compound standard in a neat solvent (e.g., methanol). Monitor the mass transitions for both the internal standard and the unlabeled analyte.
-
Assess Contribution: The peak area of the unlabeled analyte should be minimal. A general guideline is that the response from the impurity in the internal standard solution should be less than 5% of the analyte's response at the LLOQ.[2]
-
Solution: If the impurity is significant, contact the supplier to obtain a purity certificate or a new, higher-purity lot. Alternatively, if the contribution is consistent, it can be mathematically subtracted from all samples, though this adds complexity to data processing.
-
Q2: My signal intensity for both niacin and the this compound standard is inconsistent or suppressed across different samples. What could be causing this?
A2: This issue is characteristic of matrix effects , where components of the biological sample (e.g., plasma, urine) interfere with the ionization of the target analytes.[3] Ion suppression is the most common manifestation.
-
Common Culprits: In biological fluids like plasma, phospholipids are major contributors to ion suppression. Other endogenous molecules, salts, and metabolites can also co-elute and compete for ionization, reducing signal intensity.
-
Troubleshooting & Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A simple method using acetonitrile or methanol. While fast, it may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): More effective at removing phospholipids. A method using acidified plasma and methyl-t-butyl ether has been shown to significantly reduce matrix effects for niacin to as low as 2.5%.
-
Solid-Phase Extraction (SPE): Offers a high degree of cleanup and can be targeted to selectively isolate the analyte while washing away interferences.
-
-
Optimize Chromatography: Ensure that niacin and its internal standard are chromatographically separated from the regions where most matrix components elute (the "void volume" and regions where phospholipids elute). Using a different column chemistry (e.g., C8, C18, Cyano) or modifying the mobile phase can achieve this separation.
-
Post-Column Infusion Test: To confirm matrix effects, perform a post-column infusion experiment. This involves infusing a constant flow of niacin and this compound into the mass spectrometer while injecting a prepared blank matrix sample. A dip in the signal at certain retention times indicates ion suppression zones.
-
Q3: Besides the expected protonated molecule [M+H]+, I am seeing other signals at higher m/z values for my this compound standard. What are these?
A3: You are likely observing the formation of adduct ions . In electrospray ionization (ESI), it is common for analytes to form ions by associating with other species present in the mobile phase or sample.
-
Common Adducts: The most frequently observed adducts in positive ion mode are with sodium ([M+Na]+) and potassium ([M+K]+). For this compound (Monoisotopic Mass: ~127.06), you might see:
-
[M+H]+: ~128.07 m/z
-
[M+Na]+: ~150.05 m/z (M + 22.99)
-
[M+K]+: ~166.02 m/z (M + 39.10)
-
-
Source of Contamination: Sodium and potassium ions are ubiquitous and can leach from glassware, or be present in reagents and buffers.
-
Impact and Solutions:
-
Signal Dilution: Adduct formation can split the total ion current among multiple species, reducing the intensity of your target [M+H]+ ion and potentially decreasing method sensitivity.
-
Mitigation:
-
Use high-purity, LC-MS grade solvents and additives.
-
Substitute glassware with high-quality polypropylene tubes and vials where possible.
-
Incorporate a small amount of a weak acid like formic acid (0.1%) into the mobile phase to promote protonation ([M+H]+) over metal adduct formation.
-
-
Q4: Can any of niacin's metabolites interfere with the analysis of this compound?
A4: Direct isobaric interference from metabolites is highly unlikely due to the mass difference imparted by the isotopic labels. However, high concentrations of co-eluting metabolites can cause ion suppression (a type of matrix effect) that affects the internal standard.
-
Key Metabolites: Common niacin metabolites include nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr).
-
Mitigation Strategy: The primary strategy is robust chromatographic separation . Developing an LC method that resolves niacin from its major metabolites is crucial. Various methods using C8, C18, and HILIC columns have been successfully developed for this purpose. An effective separation ensures that high concentrations of a metabolite do not co-elute with and suppress the ionization of the this compound internal standard.
Quantitative Data Summary
The table below summarizes the key mass-to-charge ratios for niacin and its labeled internal standard, this compound, in positive ion mode ESI-MS/MS. The transitions are based on the common fragmentation of the carboxyl group.
| Compound | Precursor Ion | Precursor m/z | Product Ion | Product m/z |
| Niacin (Analyte) | [M+H]⁺ | 124.1 | [M+H-CO₂H₂]⁺ | 80.1 |
| This compound (IS) | [¹⁵N,¹³C₃-M+H]⁺ | 128.1 | [¹⁵N,¹³C₃-M+H-CO₂H₂]⁺ | 84.1 |
| Niacin-d4 (Alternative IS) | [d₄-M+H]⁺ | 128.1 | [d₄-M+H-CO₂H₂]⁺ | 84.1 |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The values provided are nominal masses commonly cited.
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) for Plasma
This protocol is designed to effectively remove proteins and phospholipids, a primary source of matrix effects.
-
Aliquot Sample: In a polypropylene microcentrifuge tube, add 250 µL of human plasma.
-
Add Internal Standard: Spike the plasma with the working solution of this compound.
-
Acidify: Add a small volume of acid (e.g., 25 µL of 1M HCl) to the plasma and vortex briefly. Acidic conditions are optimal for niacin recovery and phospholipid removal.
-
Extraction: Add 1 mL of methyl-t-butyl ether (MTBE).
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Isolate Supernatant: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 150 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method Parameters
These are starting parameters based on common methods for niacin analysis. Optimization for your specific instrument and application is recommended.
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm) is often effective.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.5 - 1.0 mL/min (may require splitting depending on the ESI source).
-
Gradient: Isocratic elution (e.g., 5% B) or a shallow gradient can be used to achieve separation from metabolites.
-
Injection Volume: 10-40 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Niacin: 124.1 → 80.1
-
This compound: 128.1 → 84.1
-
-
Key MS Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows according to manufacturer guidelines for the specific analytes.
Visualizations
References
Improving recovery of Niacin-15N,13C3 from complex samples
Welcome to the technical support center for improving the recovery of Niacin-15N,13C3 from complex samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analyses?
A1: this compound is a stable isotope-labeled version of niacin (Vitamin B3). It is chemically identical to niacin but contains heavier isotopes of nitrogen (¹⁵N) and carbon (¹³C). In quantitative bioanalysis, particularly in mass spectrometry-based methods like LC-MS/MS, it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the unlabeled niacin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and accurate quantification of niacin in complex biological samples.[1][2][3]
Q2: I'm observing low recovery of my this compound internal standard. What are the potential causes?
A2: Low recovery of a stable isotope-labeled internal standard like this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Collection and Handling: Niacin can be unstable in whole blood and plasma at room temperature.[4] Ensure proper collection, prompt processing to plasma, and immediate freezing.
-
Extraction Inefficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for niacin's polar nature.
-
Matrix Effects: Co-eluting endogenous components from complex matrices like plasma can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to an apparent low recovery.
-
Adsorption: Niacin and its metabolites can adsorb to plasticware or glassware, especially at low concentrations.
-
pH-Related Issues: The extraction efficiency of niacin, an acidic compound, is highly dependent on the pH of the sample and extraction solvents.
Q3: How does the sample matrix affect the recovery and measurement of this compound?
A3: The sample matrix, which includes all components of the sample other than the analyte of interest (e.g., proteins, lipids, salts in plasma), can significantly impact the analysis. The primary concern is "matrix effect," where co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to ion suppression (most common) or enhancement, causing inaccurate quantification. While a stable isotope-labeled internal standard like this compound helps to correct for these effects, severe matrix effects can still compromise sensitivity and reproducibility. Effective sample cleanup is crucial to minimize matrix effects.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting and improving the recovery of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Variability in Results
High variability between replicate samples can be due to inconsistent sample processing or chromatographic issues.
-
Inconsistent Extraction: Ensure precise and consistent execution of the extraction protocol for all samples. Automating liquid handling steps can improve precision.
-
Chromatographic Peak Shape Issues: Poor peak shape (e.g., tailing, splitting) can lead to inconsistent integration and, thus, high variability.
-
Tailing Peaks: Can be caused by secondary interactions with the column. Consider adjusting the mobile phase pH or using a different column chemistry.
-
Split Peaks: May indicate a partially blocked column frit or an injection solvent that is too strong compared to the mobile phase.
-
Experimental Protocols & Data
Sample Preparation Methodologies
The choice of extraction method is critical for good recovery and minimizing matrix effects. Below are detailed protocols for common techniques used for niacin analysis.
1. Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up complex samples and concentrating the analyte. Strong cation exchange (SCX) is often used for niacin.
-
Protocol Workflow (SCX SPE)
Caption: General workflow for Solid-Phase Extraction (SPE) of niacin.
2. Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For niacin, an acidic extraction is often optimal.
-
Detailed Protocol:
-
To 250 µL of plasma (spiked with this compound), add an acidifying agent (e.g., formic acid).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl-t-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation (PPT)
This is the simplest but least clean sample preparation method. It involves adding a solvent to precipitate proteins, which are then removed by centrifugation.
-
Detailed Protocol:
-
To 100 µL of plasma (spiked with this compound), add 200-500 µL of cold acetonitrile.
-
Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in mobile phase for analysis.
-
Quantitative Data Summary
The following table summarizes reported recovery data for niacin and its metabolites using different extraction techniques. While this compound is not specifically mentioned, the recovery of niacin itself is a strong indicator of the expected performance for the stable isotope-labeled internal standard.
| Extraction Method | Analyte(s) | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Niacin, Niacinamide, Nicotinuric Acid | Plasma | 86 - 89 | |
| Solid-Phase Extraction (SPE) | Niacin, Niacinamide, Nicotinuric Acid | Plasma | 92.9, 95.8, 87.8 | |
| Liquid-Liquid Extraction (LLE) | Niacin | Plasma | >80% | |
| Protein Precipitation (PPT) | Niacin, Nicotinuric Acid | Plasma | 89.7 - 103.0 |
Note: Recovery values can vary significantly based on the specific protocol, reagents, and laboratory conditions. This table should be used as a general guide for method selection.
References
- 1. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 15N3-labeled enniatins and beauvericin and their application to stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
Technical Support Center: Niacin-15N,13C3 Calibration Curve Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Niacin-15N,13C3 calibration curves in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using a stable isotope-labeled internal standard like this compound?
A1: Even with a stable isotope-labeled internal standard (SIL-IS), non-linearity can occur due to several factors. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a non-linear response where the signal no longer increases proportionally with concentration.[1][2][3]
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-proportional response.[4][5]
-
Matrix Effects: While a SIL-IS compensates for many matrix effects, severe ion suppression or enhancement from complex biological matrices can still impact linearity.
-
Isotopic Overlap: This can occur due to the natural isotopic abundance in the analyte or isotopic impurities in the internal standard, especially if the mass difference between the analyte and the IS is small.
-
Analyte-Specific Issues: At higher concentrations, molecules like niacin may form dimers or multimers, which can affect the ionization process and lead to a non-linear response.
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear can result in significant errors.
Q2: My calibration curve for this compound is linear at low concentrations but flattens at higher concentrations. What is the likely cause and solution?
A2: This is a classic sign of detector or ionization source saturation. When the concentration of niacin and its SIL-IS is too high, the detector response does not increase proportionally.
Solution:
-
Dilute Samples: Dilute the upper concentration standards and any high-concentration unknown samples to fall within the linear range of the assay.
-
Reduce Injection Volume: Decreasing the injection volume can lower the amount of analyte introduced into the mass spectrometer.
-
Optimize MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as dwell time, collision energy, or by using a less abundant product ion for quantification at the high end of the curve.
Q3: Can the concentration of the this compound internal standard affect linearity?
A3: Yes, the concentration of the SIL-IS is crucial. It should be added at a concentration that provides a strong, stable signal without saturating the detector. If the molar ratio between the internal standard and the analyte is significantly different, it can lead to non-linearity. This is because the small natural proportion of stable isotopes in the analyte (or residual unlabeled analyte in the SIL-IS) can become significant.
Troubleshooting Guides
Guide 1: Systematic Investigation of Non-Linearity
This guide provides a step-by-step workflow to identify and resolve non-linearity in your this compound calibration curve.
Step 1: Evaluate the High Concentration End of the Curve
-
Symptom: The curve flattens or "rolls over" at the highest concentration points.
-
Potential Cause: Detector or ionization saturation.
-
Troubleshooting Actions:
-
Prepare a dilution series of your highest calibrator and analyze them. Observe if linearity is restored at lower concentrations.
-
Reduce the injection volume and re-analyze the calibration curve.
-
If available on your instrument software, review the ion chromatograms for peak shape. Detector saturation can sometimes lead to flattened or distorted peak tops.
-
Step 2: Investigate Matrix Effects
-
Symptom: Poor linearity, particularly when analyzing samples in a complex matrix (e.g., plasma, urine) compared to standards in a simple solvent.
-
Potential Cause: Significant ion suppression or enhancement from the biological matrix that is not fully compensated by the SIL-IS.
-
Troubleshooting Actions:
-
Perform a post-extraction addition experiment to quantify the matrix effect.
-
Improve sample preparation. Niacin is a polar compound; consider different extraction techniques like protein precipitation, liquid-liquid extraction (LLE) under acidic conditions, or solid-phase extraction (SPE) to more effectively remove interfering matrix components.
-
Dilute the sample with a clean solvent to reduce the concentration of matrix components.
-
Step 3: Assess the Internal Standard Performance
-
Symptom: Inconsistent or drifting internal standard response across the calibration curve.
-
Potential Cause: Issues with IS addition, stability, or isotopic purity.
-
Troubleshooting Actions:
-
Verify IS Purity: Analyze a high-concentration solution of the this compound standard alone to check for the presence of unlabeled niacin.
-
Ensure Consistent Addition: Double-check pipetting and dilution steps to ensure the exact same amount of internal standard is added to every standard and sample.
-
Check for Isotopic Overlap: Ensure the mass difference between niacin and this compound is sufficient to avoid spectral overlap from natural isotopes. A mass difference of at least 3 Da is generally recommended.
-
Step 4: Re-evaluate the Data Processing and Regression Model
-
Symptom: The data appears consistently curved, even after addressing instrumental and sample preparation issues.
-
Potential Cause: The analytical response is not inherently linear over the chosen concentration range.
-
Troubleshooting Actions:
-
Apply Weighting: Use a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points, which often have lower variance.
-
Consider a Non-Linear Model: If the non-linearity is reproducible and understood, a quadratic regression model may provide a better fit for the data. However, the reason for the non-linearity should be investigated first.
-
Logical Workflow for Troubleshooting Non-Linearity
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Data and Protocols
Table 1: Summary of Reported Linear Ranges for Niacin Analysis
| Matrix | Extraction Method | Linear Range (ng/mL) | Internal Standard | Reference |
| Human Plasma | Protein Precipitation | 5 - 800 | - | |
| Human Plasma | Liquid-Liquid Extraction | 5 - 1000 | Niacin-d4 | |
| Human Plasma | Liquid-Liquid Extraction | 100.1 - 20009.7 | Nevirapine | |
| Human Plasma | Solid Phase Extraction | 50.6 - 25022.7 | Niacin-d4 |
Experimental Protocol: Sample Preparation via Protein Precipitation
This protocol is a general guideline for niacin extraction from plasma, a common procedure where matrix effects can be a concern.
Objective: To precipitate plasma proteins and extract niacin and this compound for LC-MS/MS analysis.
Materials:
-
Plasma samples, calibration standards, and quality control samples.
-
This compound internal standard working solution.
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent).
-
Vortex mixer.
-
Centrifuge capable of 4°C and >10,000 x g.
-
Calibrated pipettes.
-
96-well plate or microcentrifuge tubes.
Procedure:
-
Sample Aliquoting: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a designated well or tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution to each sample.
-
Protein Precipitation: Add 200 µL of cold ACN with 0.1% formic acid to each sample.
-
Mixing: Vortex the plate or tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
Injection: Inject the prepared samples into the LC-MS/MS system.
Workflow for Sample Preparation and Analysis
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of Stable Isotope-Labeled Internal Standards for Niacin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of niacin (Vitamin B3) is crucial in various fields, from nutritional analysis to pharmaceutical research. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of an internal standard is paramount for achieving reliable and reproducible results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, offering superior accuracy by compensating for variations in sample preparation, chromatography, and ionization.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative bioanalytical data. Stable isotope-labeled internal standards, which have a chemical structure identical to the analyte but a different mass, are preferred because they co-elute with the analyte and experience similar matrix effects. This leads to more accurate and precise quantification compared to structural analogs.
Below is a summary of performance data from various studies utilizing stable isotope-labeled and structural analog internal standards for niacin quantification.
| Parameter | Stable Isotope-Labeled Internal Standard (e.g., Nicotinic Acid-d4) | Structural Analog Internal Standard (e.g., 5-Fluorouracil, Ganciclovir) |
| Linearity (r²) | >0.99[1] | >0.995[2] |
| Linear Range | 5 - 1000 ng/mL (in human plasma)[1] | 5 - 800 ng/mL (in human plasma)[2] |
| Accuracy (% Bias) | Within ±15% of nominal concentration | -2.2% to 2.3%[2] |
| Precision (% RSD) | Intra-day: <10%, Inter-day: <10% | Intra-assay: 5.0% to 8.7%, Inter-assay: 2.8% to 9.4% |
| Recovery | Generally high and consistent with analyte | 89.7% to 93.3% for niacin |
| Matrix Effect | Significantly minimized due to co-elution and similar ionization | Can be significant and variable, requiring careful validation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized experimental protocols for niacin quantification using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Human Plasma)
A protein precipitation method is commonly employed for the extraction of niacin from plasma samples.
-
Materials:
-
Human plasma samples
-
Niacin certified reference standard
-
Stable isotope-labeled niacin internal standard (e.g., Nicotinic acid-d4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of the stable isotope-labeled internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Niacin: m/z 124.1 → 80.1
-
Nicotinic Acid-d4: m/z 128.1 → 84.1
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
-
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for niacin quantification using a stable isotope-labeled internal standard.
Caption: Key parameters and acceptance criteria for the validation of a bioanalytical method.
References
- 1. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Niacin-15N,13C3 and Deuterated Niacin for Metabolic Tracing
A Guide for Researchers in Metabolism and Drug Development
Introduction to Niacin Metabolism
Niacin is metabolized through a series of pathways, primarily leading to the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme in cellular redox reactions and also serves as a substrate for various enzymes involved in signaling pathways. The main metabolic routes include the Preiss-Handler pathway, which converts nicotinic acid to NAD+, and salvage pathways that utilize nicotinamide and other precursors. Understanding these pathways is fundamental to interpreting data from metabolic tracing studies.
Quantitative Comparison of Tracers
The choice between Niacin-15N,13C3 and deuterated niacin hinges on several factors, including the specific research question, the analytical platform available, and the potential for isotopic effects.
| Feature | This compound | Deuterated Niacin (e.g., Niacin-d4) |
| Tracer Specificity | High. The incorporation of both 15N and 13C provides a significant mass shift, minimizing ambiguity in distinguishing the tracer from its endogenous counterpart. | Generally high, but potential for lower specificity due to the smaller mass difference and possible H/D exchange. |
| Kinetic Isotope Effect (KIE) | Minimal to none. The larger mass of 15N and 13C isotopes is less likely to significantly alter the reaction rates of niacin-metabolizing enzymes.[1] | Possible. The C-D bond is stronger than the C-H bond, which can lead to slower enzymatic reactions involving the cleavage of this bond. This can potentially underestimate metabolic flux.[2][3] |
| Analytical Detection (Mass Spec) | Excellent. The +4 Da mass shift is easily resolved from the natural isotope abundance of the unlabeled molecule, leading to a high signal-to-noise ratio.[4] | Good. The +4 Da mass shift (for d4) is typically sufficient for resolution, but potential for spectral overlap with natural isotopes of more complex downstream metabolites exists. |
| Potential for Isotopic Scrambling | Low. 15N and 13C are stable and not readily exchanged under physiological conditions. | Low to moderate. While C-D bonds are generally stable, there is a theoretical possibility of H/D exchange in certain biological contexts, which could lead to loss of the label.[2] |
| Commercial Availability | Readily available from various suppliers of stable isotope-labeled compounds. | Readily available, often in various deuteration patterns. |
| Cost | Generally higher due to the more complex synthesis involving two different stable isotopes. | Typically more cost-effective compared to multiply-labeled 13C and 15N compounds. |
Experimental Protocols
A typical metabolic tracing experiment using labeled niacin would involve the following steps. The specific details of the protocol would be adapted based on the experimental model (cell culture, animal model, or human study).
Objective: To trace the incorporation of dietary niacin into the intracellular NAD+ pool.
Materials:
-
Cell culture medium or animal chow with a defined niacin concentration.
-
This compound or Deuterated Niacin (e.g., Niacin-d4).
-
Mass spectrometer (e.g., LC-MS/MS) for metabolite analysis.
Methodology:
-
Baseline Sampling: Collect biological samples (cells, tissues, or biofluids) before the introduction of the labeled tracer to determine the endogenous, unlabeled metabolite concentrations.
-
Tracer Introduction: Introduce the labeled niacin into the system. For cell culture, this would involve adding it to the medium. For animal studies, it would be administered orally or via injection.
-
Time-Course Sampling: Collect samples at various time points after the introduction of the tracer to monitor the incorporation of the label into niacin metabolites over time.
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols (e.g., methanol/acetonitrile/water extraction).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of niacin and its metabolites. This involves monitoring the specific mass transitions for both the unlabeled and labeled forms of each metabolite.
-
Data Analysis: Calculate the isotopic enrichment for each metabolite at each time point. This is typically expressed as the percentage of the labeled form relative to the total pool of that metabolite. This data can then be used for metabolic modeling to determine flux rates.
Conclusion and Recommendations
Both this compound and deuterated niacin are valuable tools for metabolic tracing studies.
-
This compound is the preferred tracer for studies demanding the highest level of accuracy and minimal risk of isotopic effects. The significant and stable mass shift ensures unambiguous detection and quantification of labeled metabolites, making it ideal for precise flux analysis.
-
Deuterated niacin offers a cost-effective alternative and is suitable for many applications. However, researchers should be mindful of the potential for kinetic isotope effects, which could influence the interpretation of results, particularly when investigating enzyme kinetics or pathways with known isotope sensitivity.
Ultimately, the selection of the appropriate tracer should be guided by the specific scientific question, the analytical capabilities of the laboratory, and a thorough consideration of the potential advantages and limitations of each labeling strategy.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Niacin-15N,13C3 vs. 13C-Labeled Niacin in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cellular metabolism is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic pathways. This guide provides a comprehensive comparison of two such tracers used in the study of niacin metabolism and NAD+ biosynthesis: the dual-labeled Niacin-15N,13C3 and single-labeled 13C-labeled niacin.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled molecules (tracers) and tracking their incorporation into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.[1][2] The choice of tracer is critical and can significantly impact the resolution and accuracy of the flux map. This guide focuses on the application of stable isotope-labeled niacin to probe the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a signaling molecule.
The Power of Dual Labeling: this compound
This compound is a stable isotope-labeled form of niacin (Vitamin B3) that contains both heavy nitrogen (¹⁵N) and heavy carbon (¹³C) atoms. This dual-labeling strategy offers distinct advantages in flux analysis, primarily by providing more comprehensive information on the metabolic fate of the entire niacin molecule.
A key application of labeled niacin is in studying the salvage and de novo synthesis pathways of NAD+. The salvage pathway recycles niacin and its derivatives to produce NAD+, while the de novo pathway synthesizes NAD+ from tryptophan. By using [¹³C₃, ¹⁵N₁]-nicotinamide, a derivative of niacin, researchers can efficiently label the intracellular NAD(H) and NADP(H) pools. This allows for the differentiation of NAD+ synthesized from the salvage pathway versus the de novo pathway, as the latter would not incorporate the ¹⁵N label from the tracer.
Furthermore, the dual-labeled tracer can serve as an excellent internal standard for accurate quantification of NAD+ and its metabolites in complex biological samples, overcoming matrix effects that can interfere with mass spectrometry measurements.
The Utility of Single Labeling: 13C-Labeled Niacin
A 13C-labeled niacin tracer contains only heavy carbon atoms. While providing less information than its dual-labeled counterpart, it is still a valuable tool for tracing the carbon backbone of niacin as it is incorporated into the NAD+ molecule. This can be used to quantify the contribution of exogenous niacin to the total NAD+ pool and to study the overall activity of the NAD+ salvage pathway.
Comparative Analysis: this compound vs. 13C-Labeled Niacin
The choice between a dual-labeled and a single-labeled niacin tracer depends on the specific research question.
| Feature | This compound | 13C-Labeled Niacin |
| Information Content | High: Tracks both carbon and nitrogen atoms, providing insights into the fate of the entire niacin molecule. | Moderate: Tracks only the carbon backbone. |
| Pathway Discrimination | Can distinguish between salvage and de novo NAD+ synthesis pathways. | Primarily quantifies the contribution of the salvage pathway. |
| Internal Standard | Excellent for accurate quantification of NAD+ and its metabolites. | Can be used as an internal standard, but may not account for all metabolic transformations involving the nitrogen atom. |
| Cost | Generally higher due to the complexity of synthesis. | Generally lower. |
| Primary Application | Detailed mechanistic studies of NAD+ metabolism, distinguishing between different biosynthetic routes. | Quantifying the overall flux through the NAD+ salvage pathway. |
Experimental Workflow for Niacin Tracer Studies
A typical experimental workflow for using stable isotope-labeled niacin in metabolic flux analysis involves several key steps.
Caption: A generalized experimental workflow for metabolic flux analysis using stable isotope-labeled niacin tracers.
Experimental Protocol:
-
Tracer Selection and Experimental Design: Choose the appropriate tracer (this compound or 13C-labeled niacin) based on the research question. Design the experiment to include appropriate controls and time points to achieve isotopic steady state.
-
Cell Culture or Animal Model: Administer the labeled niacin to the biological system. For cell culture, this typically involves replacing the standard medium with a medium containing the labeled tracer.
-
Sample Collection: Harvest samples at predetermined time points. Quench metabolic activity immediately to prevent further enzymatic reactions.
-
Metabolite Extraction: Extract metabolites from the samples using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Separate and detect the labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of different isotopologues (molecules that differ only in their isotopic composition).
-
Data Analysis: Determine the mass isotopomer distributions (MIDs) of NAD+ and its precursors and metabolites.
-
Metabolic Flux Analysis: Use computational models to calculate the metabolic fluxes that best explain the observed MIDs.
Signaling Pathways of Niacin Metabolism
Niacin is a precursor for the synthesis of NAD+, which is central to numerous cellular processes. The diagram below illustrates the main pathways of NAD+ biosynthesis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
Cross-Validation of Niacin-15N,13C3 with Alternative Analytical Standards for Bioanalytical Quantification
Guide for Researchers in Drug Development and Metabolomics
This guide provides a comparative overview of Niacin-15N,13C3 against other internal standards used in the quantitative analysis of niacin (Vitamin B3) in biological matrices. The focus is on performance data derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical studies due to its high sensitivity and specificity.[1][2] Stable-isotope labeled (SIL) internal standards are critical for correcting matrix effects and variabilities during sample preparation and injection, ensuring accurate quantification. This compound represents a robust SIL standard, while deuterated analogs like Niacin-d4 are common alternatives.[3][4]
Performance Comparison of Analytical Methods
The performance of an internal standard is reflected in the validation parameters of the bioanalytical method. The following table summarizes key performance metrics from published LC-MS/MS methods for niacin quantification in human plasma, utilizing different internal standards. While direct head-to-head comparisons are limited, this data provides insights into the expected performance when using a stable-isotope labeled standard versus other compounds.
| Parameter | Method A: Using Niacin-d4 (SIL IS) | Method B: Using Nevirapine (Non-SIL IS) | Method C: Using 5-FU (Non-SIL IS) |
| Internal Standard (IS) | Nicotinic-d4 acid | Nevirapine | 5-Fluorouracil (5-FU) |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 10.068 - 5002.086 ng/mL | 100.1 - 20009.7 ng/mL | 5 - 800 ng/mL |
| LLOQ | 10.068 ng/mL | 100.1 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but method validated per guidelines | < 15% | 4.8% - 7.5% |
| Inter-day Precision (%CV) | Not explicitly stated, but method validated per guidelines | < 15% | 6.5% - 8.3% |
| Intra-day Accuracy (%) | Not explicitly stated, but method validated per guidelines | Within 85-115% | 95.8% - 104.3% |
| Inter-day Accuracy (%) | Not explicitly stated, but method validated per guidelines | Within 85-115% | 96.7% - 103.5% |
| Extraction Method | Solid Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Reference | __ |
Note: The use of a stable-isotope labeled internal standard like Niacin-d4 or this compound is best practice as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective correction for potential matrix effects and procedural errors. Methods using non-isotopic standards (like Nevirapine or 5-FU) can also be validated but may be more susceptible to differential matrix effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on established methods.
Protocol 1: Sample Preparation via Protein Precipitation
This method is rapid and commonly used for niacin analysis in plasma.
-
Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Spiking: Add the internal standard solution (e.g., this compound or Niacin-d4 in a methanol-water mixture).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Mixing: Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 40 µL) of the reconstituted solution into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of niacin.
-
LC System: Agilent 1100 HPLC or equivalent.
-
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture such as Methanol and 2 mM Ammonium Acetate (3:97, v/v).
-
Flow Rate: 1.0 mL/min (may be split before entering the mass spectrometer).
-
Injection Volume: 40 µL.
-
MS System: API 3000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for niacin.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Niacin: m/z 122.0 → m/z 78.0
-
Niacin-d4 (IS): m/z 126.0 → m/z 82.0 (projected, based on structure)
-
This compound (IS): m/z 127.1 → m/z 82.1 (projected, based on structure)
-
Visualizations
Niacin Metabolic Pathway
Niacin is a vital precursor to the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP), which are central to cellular metabolism and redox reactions.
Bioanalytical Workflow Using a SIL Internal Standard
The diagram below illustrates a standard workflow for quantifying an analyte like niacin from a biological sample using a stable-isotope labeled (SIL) internal standard.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Accuracy and Precision of Niacin-15N,13C3 and Other Internal Standards in Quantitative Assays
In the landscape of bioanalysis and drug development, the precise and accurate quantification of endogenous compounds and their metabolites is paramount. Niacin (Vitamin B3), a critical player in cellular metabolism, is frequently the subject of such quantitative scrutiny. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides a comparative overview of the performance of heavily labeled niacin standards, such as Niacin-15N,13C3, against other commonly used alternatives, supported by experimental data.
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response. Heavier isotopes like 13C and 15N are generally preferred over deuterium (D) as they are less likely to exhibit chromatographic shifts and are more stable. While specific performance data for this compound is not extensively published, its performance is expected to be on par with or exceed that of other SIL-IS due to its larger mass difference from the native analyte, which minimizes isotopic crosstalk.
Performance Comparison of Internal Standards for Niacin Quantification
The following table summarizes the accuracy and precision data from studies utilizing different types of internal standards for niacin quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The data for deuterium-labeled standards serve as a proxy for the expected performance of this compound.
| Internal Standard Type | Analyte | Accuracy (% Relative Error or Recovery) | Precision (% Relative Standard Deviation) | Reference |
| Stable Isotope-Labeled (Deuterium) | Niacin | Within 11% | Intra- and Inter-day: within 11% | [1] |
| Stable Isotope-Labeled (Deuterium) | Niacin | Good accuracy based on reference materials | 0.5 - 5% | [2][3][4] |
| Stable Isotope-Labeled (Deuterium) | Nicotinamide | Not specified | Intra-day: 3.6%, Inter-day: 5.5% | [5] |
| Structural Analog (Non-Isotopic) | Niacin | -2.2% to +2.3% | Intra-assay: 5.0 - 8.7%, Inter-assay: 2.8 - 9.4% |
As the data indicates, stable isotope dilution methods provide excellent precision, with RSDs often below 10%. The use of a structural analog as an internal standard can also yield acceptable results but may be more susceptible to differential matrix effects, potentially impacting the accuracy and precision of the assay. The use of a heavily labeled standard like this compound is anticipated to provide the highest degree of accuracy and precision by most closely mimicking the behavior of the endogenous analyte.
Experimental Protocols
A typical experimental workflow for the quantification of niacin in a biological matrix using a stable isotope-labeled internal standard is detailed below.
Objective: To determine the concentration of niacin in human plasma using LC-MS/MS and this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (internal standard).
- Vortex briefly to mix.
- Add 400 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate niacin from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Niacin: Precursor ion > Product ion (e.g., m/z 124 > 80).
- This compound: Precursor ion > Product ion (e.g., m/z 128 > 84, assuming three 13C and one 15N). The exact mass will depend on the labeling pattern.
3. Data Analysis:
- Generate a calibration curve by plotting the ratio of the peak area of niacin to the peak area of this compound against the concentration of the niacin standards.
- Determine the concentration of niacin in the plasma samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance of Niacin-15N,13C3 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of isotopically labeled niacin, such as Niacin-15N,13C3, as an internal standard in quantitative analyses across different types of mass spectrometers. The choice of mass spectrometer can significantly impact assay sensitivity, selectivity, and overall performance. This document outlines the key performance characteristics of triple quadrupole, Q-TOF, and Orbitrap mass spectrometers for the quantitative analysis of niacin and provides supporting data and experimental protocols.
Introduction to Isotope Dilution Mass Spectrometry for Niacin Analysis
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex matrices.[1][2][3] By introducing a known amount of a stable isotope-labeled internal standard (e.g., this compound), which is chemically identical to the analyte but has a different mass, variations in sample preparation and instrument response can be effectively normalized. This technique, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity for the analysis of niacin in various samples, including food, plasma, and other biological fluids.[1][4]
Comparison of Mass Spectrometer Platforms
The selection of a mass spectrometer is critical for achieving desired analytical performance. The three most common types of mass spectrometers used for quantitative small molecule analysis are triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and quadrupole-Orbitrap (Q-Orbitrap). Each platform offers distinct advantages and disadvantages for the analysis of niacin using an isotopic internal standard.
Quantitative Performance Metrics
The following table summarizes the key performance characteristics of each mass spectrometer type for targeted quantitative analysis of small molecules like niacin.
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Quadrupole-Orbitrap (Q-Orbitrap) |
| Primary Quantitative Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Targeted MS/MS, Full Scan | Selected Ion Monitoring (SIM), Parallel Reaction Monitoring (PRM) |
| Sensitivity | Excellent, often considered the "gold standard" for targeted quantification. | Good to Very Good, though may be lower than QqQ for targeted analysis. | Excellent, often comparable or superior to QqQ. |
| Selectivity | High, due to the specificity of MRM transitions. | Very High, based on high mass resolution. | Exceptional, due to ultra-high mass resolution. |
| Linear Dynamic Range | Wide (typically 4-6 orders of magnitude). | Generally narrower than QqQ (typically 3-5 orders of magnitude). | Wide (up to 6 orders of magnitude). |
| Mass Accuracy | Low (Unit Mass Resolution) | High (<5 ppm) | Exceptional (<1-3 ppm) |
| Mass Resolution | Low | High | Exceptional (up to >240,000 FWHM) |
| Qualitative Capability | Limited (primarily for targeted analysis) | Excellent (for unknown screening) | Excellent (for unknown screening and structural elucidation) |
| Robustness for Routine Quantification | High | Moderate to High | High |
Experimental Protocols
Below are representative experimental protocols for the quantification of niacin in human plasma using LC-MS/MS with an isotopically labeled internal standard like this compound.
Sample Preparation: Protein Precipitation
This protocol is suitable for the rapid analysis of a large number of plasma samples.
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
The following table provides typical mass spectrometer parameters for the analysis of niacin and its isotopically labeled internal standard.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Niacin MRM Transition | m/z 124.1 → 80.1 |
| This compound MRM Transition | m/z 128.1 → 84.1 (example for Niacin-d4) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 50-100 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of niacin using isotope dilution LC-MS/MS.
Caption: A typical experimental workflow for niacin quantification.
Principle of Isotope Dilution Mass Spectrometry
This diagram illustrates the core principle of isotope dilution for accurate quantification.
Caption: The principle of isotope dilution mass spectrometry.
Conclusion
The choice of mass spectrometer for the quantification of niacin using this compound as an internal standard depends on the specific requirements of the assay. For high-throughput, routine quantitative analysis where the highest sensitivity and robustness are paramount, a triple quadrupole mass spectrometer is often the preferred choice. For applications that require a balance of quantitative performance and the ability to perform qualitative analysis or unknown screening, a Q-TOF instrument is a versatile option. For research applications demanding the highest selectivity and mass accuracy, particularly in complex matrices, a quadrupole-Orbitrap mass spectrometer offers exceptional performance that can rival or even exceed that of a triple quadrupole for targeted quantification. The detailed protocols and workflows provided in this guide serve as a starting point for developing and validating robust and accurate methods for niacin analysis.
References
- 1. Targeted proteomic quantification on quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectralabsci.com [spectralabsci.com]
- 3. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to Certified Reference Materials for Niacin and Niacin-15N,13C3
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of niacin (Vitamin B3), the use of certified reference materials (CRMs) is indispensable. This guide provides a detailed comparison of commercially available CRMs for both niacin and its stable isotope-labeled internal standard, Niacin-15N,13C3, facilitating an informed selection process for analytical method validation and routine sample analysis.
Comparison of Certified Reference Materials
The selection of an appropriate CRM is critical for ensuring the traceability and reliability of analytical measurements. The following tables summarize the key quantitative data for niacin and its isotopically labeled CRMs from various reputable suppliers.
Table 1: Certified Reference Materials for Niacin (Nicotinic Acid)
| Product Name | Supplier | Catalog Number | Format | Certified Value/Concentration | Uncertainty | Purity |
| Niacin (Nicotinic Acid) | USP | 1461003 | Powder | Assay: 99.0% - 101.0% (dried basis) | Not specified | Meets USP specifications |
| Nicotinic acid | European Pharmacopoeia | N0700000 | Powder | Assay: 99.5% - 100.5% (dried substance) | Not specified | Meets EP specifications[1] |
| Nicotinic acid | Sigma-Aldrich (TraceCERT®) | 79838 | Powder | Certified by qNMR | Provided on Certificate of Analysis | ISO 17034, ISO/IEC 17025[2] |
| Niacin (Nicotinic Acid) | Cerilliant | N-069 | Solution | 1.0 mg/mL in Methanol | ± 0.005 mg/mL | ≥99% |
| Niacin | Spectrum Chemical | NI100 | Powder | Assay: 98.0% - 102.0% (dried basis) | Not specified | Meets USP specifications[3] |
Table 2: Certified Reference Materials for Isotopically Labeled Niacin
While a specific CRM for this compound was not readily identified, a closely related and suitable alternative, Niacin-(2,6,carboxyl-13C3, 15N), is available. This isotopologue serves as an excellent internal standard for mass spectrometry-based quantification of niacin.
| Product Name | Supplier | Catalog Number | Format | Isotopic Purity | Chemical Purity | Notes |
| Vitamin B₃ (nicotinic acid) (2,6,carboxyl-¹³C₃, 99%; ¹⁵N, 98%) | Cambridge Isotope Laboratories, Inc. | CNLM-9512 | Neat Solid | 99 atom % ¹³C; 98 atom % ¹⁵N[4] | 97% | Suitable as an internal standard for niacin quantification. |
| Nicotinic Acid-13C3, 15N | Pharmaffiliates | PA STI 067590 | Neat Solid | Not specified | >98% | Labeled nicotinic acid for use as an internal standard. |
| Niacin-¹⁵N,¹³C₃ | MedChemExpress | HY-B0143S4 | Neat Solid | Not specified | Not specified | Labeled Niacin for use as a tracer or internal standard. |
Experimental Protocols
Accurate quantification of niacin in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Experimental Workflow for Niacin Quantification in Human Plasma
The following diagram outlines a typical workflow for the analysis of niacin in human plasma samples.
Detailed Methodological Parameters
1. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Precipitate proteins by adding 300-500 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Niacin: m/z 124.1 → 80.1 (Positive Ion Mode) or m/z 122.0 → 78.0 (Negative Ion Mode)
-
This compound (or similar labeled standard): The specific transition will depend on the exact labeled positions. For example, for Niacin-d4, the transition m/z 128.1 → 84.1 has been reported.
-
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the niacin CRM into a blank matrix (e.g., niacin-free plasma).
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of niacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Niacin's Role in NAD+/NADP+ Biosynthesis
Niacin is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous metabolic reactions.
This guide provides a foundational comparison and experimental framework for the analysis of niacin. For specific applications, it is essential to consult the certificates of analysis for the chosen CRMs and to validate the analytical method according to the relevant regulatory guidelines.
References
A Comparative Guide to the Isotopic Purity of Niacin-15N,13C3
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring isotopic purity is paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of Niacin-15N,13C3 with other commercially available labeled alternatives, supported by experimental data and detailed analytical protocols.
Quantitative Data on Isotopic Purity
The isotopic purity of a labeled compound is a critical parameter that defines the percentage of molecules containing the desired stable isotopes. This data is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). Below is a comparison of the isotopic purity of this compound and its common alternatives.
| Product Name | Labeling | Isotopic Purity (Atom %) | Chemical Purity | Vendor Example |
| This compound | 15N, 13C (on carboxyl and two ring carbons) | 15N: 98%, 13C: 99% | >97% | Cambridge Isotope Laboratories, Inc.[1][2] |
| Niacin-d4 | Deuterium (on the pyridine ring) | >98% | >99% | MedchemExpress[3] |
| Nicotinamide-13C6 | 13C (uniformly on the pyridine ring and carboxamide carbon) | >99% | >99% | MedchemExpress |
| Nicotinamide (unlabeled) | Natural Abundance | Not Applicable | >99% | Magistraliter Distributio[4] |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is primarily achieved through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for determining isotopic enrichment.
Principle: This technique separates the labeled compound from potential impurities using liquid chromatography. The compound is then ionized and its mass-to-charge ratio (m/z) is measured. The relative intensities of the ion peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic purity.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the labeled niacin standard in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 µg/mL.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to observe the isotopic cluster or Multiple Reaction Monitoring (MRM) for targeted analysis. For this compound, the expected [M+H]+ ion would be at m/z 128.06, compared to the unlabeled niacin at m/z 124.04.
-
-
Data Analysis:
-
Extract the ion chromatograms for the labeled and unlabeled species.
-
Calculate the peak areas for each isotopic form.
-
The isotopic purity is determined by the ratio of the peak area of the labeled form to the sum of the peak areas of all isotopic forms, after correcting for the natural abundance of isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) provides detailed information about the position and extent of isotopic labeling.
Principle: 13C and 15N are NMR-active nuclei. By acquiring a quantitative 13C or 15N NMR spectrum, the relative integrals of the signals corresponding to the labeled and unlabeled positions can be used to determine the isotopic enrichment at specific atomic sites.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the labeled niacin (5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative 13C or 15N NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the nuclei of interest is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum using appropriate software.
-
Carefully integrate the signals corresponding to the 13C- and 15N-labeled positions and any residual unlabeled positions.
-
The isotopic enrichment at each labeled position is calculated by comparing the integral of the labeled signal to the sum of the integrals of the labeled and unlabeled signals for that position.
-
Mandatory Visualizations
Niacin Metabolism and the NAD+ Salvage Pathway
Niacin is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes. The salvage pathway is a key mechanism for maintaining the cellular NAD+ pool.
Caption: Niacin's role in the NAD+ salvage pathway.
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for determining the isotopic purity of a labeled compound using LC-MS.
Caption: LC-MS workflow for isotopic purity analysis.
References
- 1. Nicotinic acid (2,6,carboxyl-¹³Câ, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-9512-0.001 [isotope.com]
- 2. Cambridge Isotope Laboratories VITAMIN B3 (NICOTINIC ACID) (2,6,CARBOXYL-13C3, | Fisher Scientific [fishersci.com]
- 3. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Niacin-¹⁵N,¹³C₃ and Nicotinamide-¹⁵N,¹³C₃ as Tracers in NAD⁺ Metabolism Research
For researchers, scientists, and drug development professionals, the precise tracing of metabolic pathways is paramount. In the study of Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis, stable isotope-labeled precursors are indispensable tools. This guide provides a comparative analysis of two such tracers, Niacin-¹⁵N,¹³C₃ and Nicotinamide-¹⁵N,¹³C₃, to aid in the selection of the appropriate tool for specific research questions.
This comparison focuses on the differential metabolic incorporation of niacin and nicotinamide into the NAD⁺ metabolome, highlighting the unique insights each tracer can provide. The choice between these two labeled compounds hinges on the specific NAD⁺ biosynthetic pathway being interrogated.
Metabolic Pathways: The Preiss-Handler vs. the Salvage Pathway
Niacin (Nicotinic Acid) and Nicotinamide are both precursors for NAD⁺ synthesis, but they enter the metabolic network through distinct pathways.[1][2]
-
Niacin is primarily metabolized through the Preiss-Handler Pathway . In this pathway, niacin is converted to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD⁺.[2][3]
-
Nicotinamide is predominantly utilized in the Salvage Pathway . This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then directly converted to NAD⁺.[4]
The use of Niacin-¹⁵N,¹³C₃ and Nicotinamide-¹⁵N,¹³C₃ allows for the direct tracing of the flux through these respective pathways.
References
- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboutnad.com [aboutnad.com]
- 3. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Niacin-15N,13C3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Niacin-15N,13C3, a stable isotope-labeled form of niacin (Vitamin B3), intended for researchers, scientists, and drug development professionals. While this compound is chemically similar to its unlabeled counterpart, adherence to established protocols for chemical waste is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on safety data sheets for niacin, the compound is known to cause serious eye irritation[1][2][3].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles[2][4].
-
Skin Protection: Wear suitable protective gloves.
-
Body Protection: Use appropriate protective clothing to prevent skin exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably with local exhaust ventilation.
-
Avoid generating dust.
-
Wash hands thoroughly after handling the material.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from sunlight.
Quantitative Data from Safety Assessments
The following table summarizes key quantitative data from toxicological and physical assessments of niacin. This data is relevant for understanding the compound's hazard profile.
| Parameter | Value | Species | Test Method/Conditions |
| Acute Oral Toxicity (LD50) | 7000 mg/kg | Rat | Oral |
| Acute Inhalation Toxicity | > 3.8 mg/l | Rat | 4 h exposure, dust/mist |
| Melting Point | 236 - 239 °C | N/A | |
| Specific Gravity | 1.473 (water = 1) | N/A | |
| pH | 2.7 | N/A | Saturated aqueous solution |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved waste disposal plant. Do not dispose of this chemical in household trash or flush it down the toilet or drain, as this can lead to environmental contamination.
Experimental Protocol: Segregation and Collection of Chemical Waste
-
Waste Identification: Clearly label a dedicated waste container as "Waste this compound" and include any relevant hazard symbols (e.g., irritant).
-
Segregation: Collect all solid waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, wipes), in this designated container.
-
Container Management: Ensure the waste container is kept tightly closed when not in use and stored in a designated, secure area away from incompatible materials.
-
Disposal Request: Once the container is full, or as per your institution's guidelines, arrange for pickup by a licensed chemical waste disposal service. Follow your institution's specific procedures for hazardous waste disposal.
In the absence of a dedicated chemical waste program, which is uncommon for research institutions, consult with your local environmental protection agency or waste management authority for guidance on proper disposal methods in your area. The U.S. Food and Drug Administration (FDA) provides general guidance for the disposal of unused medicines, which can be adapted as a last resort if a chemical waste program is unavailable.
Alternative Disposal (Follow Institutional Guidelines)
If directed by your institution's safety officer and no other options are available:
-
Deactivation (if applicable): Follow any institution-specific protocols for neutralizing the chemical.
-
Mixing: Mix the this compound with an inert and non-recyclable material such as cat litter or used coffee grounds to make it less appealing.
-
Containment: Place the mixture in a sealed, leak-proof container or bag.
-
Final Disposal: Dispose of the sealed container in the municipal solid waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Decision workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
